Technical Documentation Center

6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

Core Science & Biosynthesis

Foundational

6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile: Structural Dynamics, Synthesis, and Applications in Targeted Protein Degradation

Executive Summary As the frontier of targeted protein degradation (TPD) and kinase inhibition expands, the demand for highly functionalized, rigid heterocyclic building blocks has surged. 6-Bromopyrazolo[1,5-a]pyridine-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the frontier of targeted protein degradation (TPD) and kinase inhibition expands, the demand for highly functionalized, rigid heterocyclic building blocks has surged. 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 2092835-01-1) has emerged as a privileged scaffold in modern medicinal chemistry[1]. Characterized by its planar bicyclic core, this compound offers a unique combination of metabolic stability, hydrogen-bonding potential, and an orthogonal synthetic handle (the 6-bromo substituent) that is essential for late-stage functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic protocols, and its critical role in the development of next-generation RET (Rearranged during Transfection) kinase degraders (PROTACs).

Chemical Identity & Physicochemical Properties

The structural architecture of 6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile dictates its utility in drug design. The pyrazolo[1,5-a]pyridine core acts as a bioisostere for indole and azaindole rings but offers superior solubility and distinct electron distribution. The 3-carbonitrile group acts as a strong electron-withdrawing moiety, which lowers the HOMO of the aromatic system, thereby increasing resistance to oxidative metabolism.

Quantitative Data Summary
PropertyValue
IUPAC Name 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
CAS Registry Number 2092835-01-1[1]
Molecular Formula C₈H₄BrN₃[1]
Molecular Weight 222.04 g/mol [1]
Exact Mass (Monoisotopic) 220.958 g/mol (⁷⁹Br) / 222.956 g/mol (⁸¹Br)[2]
SMILES String N#CC1=C2C=CC(Br)=CN2N=C1[1]
Appearance White to off-white solid[2]
Storage Conditions Sealed in dry, 2-8°C[1], protected from moisture and strong oxidizers[3].

Synthetic Methodology & Experimental Protocols

The construction of the functionalized pyrazolo[1,5-a]pyridine core is classically achieved via a regioselective [3+2] annulation-aromatization sequence utilizing N-aminopyridines and electron-deficient alkynes or alkenes.

SynthesisWorkflow Step1 3-Bromopyridine + Aminating Agent (MSH) Step2 1-Amino-3-bromopyridinium Intermediate Step1->Step2 N-Amination (0°C to RT) Product 6-Bromopyrazolo[1,5-a] pyridine-3-carbonitrile Step2->Product [3+2] Cycloaddition Step3 Acrylonitrile + Base TEMPO (Oxidant) Step3->Product Aromatization

Fig 1: Regioselective [3+2] annulation-aromatization workflow for the pyrazolo[1,5-a]pyridine core.

Protocol: TEMPO-Mediated [3+2] Annulation-Aromatization

Reference Standard: 2[2]

1. N-Amination (Ylide Formation):

  • Procedure: React 3-bromopyridine with O-(mesitylsulfonyl)hydroxylamine (MSH) in dichloromethane at 0 °C, warming to room temperature.

  • Causality & Experience: MSH is selected over hydroxylamine-O-sulfonic acid (HOSA) due to its superior electrophilicity, which is required to efficiently aminate the electron-deficient 3-bromopyridine.

2. Cycloaddition & Aromatization:

  • Procedure: To the isolated 1-amino-3-bromopyridinium salt, add acrylonitrile (2.0 equiv), N,N-diisopropylethylamine (DIPEA, 2.0 equiv), and TEMPO (1.2 equiv) in a polar aprotic solvent (e.g., DMF). Stir at 60 °C for 12 hours.

  • Causality & Experience: The base (DIPEA) generates the active N-ylide (1,3-dipole), which undergoes a regioselective [3+2] cycloaddition with acrylonitrile. The addition of TEMPO is critical; without this mild radical oxidant, the reaction stalls at the 2,3-dihydropyrazolo[1,5-a]pyridine stage. TEMPO drives the final dehydrogenative aromatization without cleaving the sensitive N-N bond[2].

3. Self-Validating System (Analytical Checkpoints):

  • In-Process: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly polar baseline pyridinium salt and the emergence of a UV-active spot ( Rf​≈0.4 ) indicates successful aromatization.

  • Post-Purification (NMR Validation): Regioselectivity (6-bromo vs. 4-bromo) must be confirmed via ¹H NMR. The 6-bromo isomer is definitively validated by the presence of a diagnostic doublet at δ 8.75 ppm ( J=1.5 Hz) corresponding to the isolated C7 proton coupling meta to the C5 proton. The C4 proton appears as a doublet at δ 7.71 ppm ( J=9.3 Hz)[2].

Applications in Drug Discovery: RET Kinase PROTACs

The most prominent contemporary application of 6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile is as a core building block for RET kinase inhibitors (e.g., Selpercatinib/LOXO-292 derivatives) and their corresponding PROTAC degraders 4[4][5].

PROTACMechanism cluster_protac PROTAC Molecule Ligand RET Ligand (6-Substituted Core) Linker PEG/Alkyl Linker Ligand->Linker Target RET Kinase (Target Protein) Ligand->Target Binds ATP Pocket E3Ligand E3 Recruiter (CRBN/VHL) Linker->E3Ligand E3 E3 Ubiquitin Ligase E3Ligand->E3 Recruits Complex Ternary Complex Formation Target->Complex E3->Complex Degradation Proteasomal Degradation Complex->Degradation Polyubiquitination

Fig 2: Mechanism of RET kinase degradation via PROTACs utilizing the 6-substituted core scaffold.

Mechanistic Grounding & Linker Attachment

Analysis of the X-ray co-crystal structure of Selpercatinib bound to the RET kinase domain (PDB ID: 7JU6) reveals that the 6-position of the pyrazolo[1,5-a]pyridine core is oriented outward, directly into the solvent-exposed region of the ATP-binding pocket. Furthermore, the nitrogen atom of the pyrazolo[1,5-a]pyridine forms a critical hydrogen bond with Ala807 in the hinge region[4].

Because the 6-position points toward the solvent, it is the ideal vector for PROTAC linker attachment without inducing steric clashes that would abrogate kinase binding affinity 5[5].

Protocol: Late-Stage Functionalization via Buchwald-Hartwig Amination

1. Cross-Coupling:

  • Procedure: Combine 6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile with a Boc-protected diamine linker (e.g., piperazine or 3,6-diazabicyclo[3.1.1]heptane), Pd₂(dba)₃ (0.05 equiv), RuPhos or BrettPhos (0.1 equiv), and Cs₂CO₃ (3.0 equiv) in anhydrous 1,4-dioxane. Degas with N₂ and heat at 90 °C for 12 hours[4][5].

  • Causality & Experience: The electron-withdrawing 3-carbonitrile group slightly deactivates the ring toward oxidative addition; therefore, highly active, electron-rich dialkylbiaryl phosphine ligands (like RuPhos) are mandatory to accelerate the oxidative addition of the C(sp²)-Br bond and facilitate reductive elimination, preventing competitive debromination.

2. Self-Validating System (Mass Spectrometry):

  • Validation: During the coupling of the linker to the 6-bromo position, reaction completion must be verified by LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 222 and 224 (due to ⁷⁹Br and ⁸¹Br). The disappearance of this doublet and the emergence of a single product mass peak (e.g., [M+H]+ corresponding to the aminated product) definitively confirms the successful displacement of the bromine atom[5].

References

  • BLDpharm , "2092835-01-1 | 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile Product Information", 1

  • ACS Publications (DOI.org) , "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines", 2

  • Journal of Medicinal Chemistry , "Discovery of a Selective and Orally Bioavailable RET Degrader with Effectiveness in Various Mutations", 4

  • Journal of Medicinal Chemistry , "Discovery of an Efficacious RET PROTAC Degrader with Enhanced Antiproliferative Activity against Resistant Cancer Cells Harboring RET Solvent-Front Mutations", 5

  • CymitQuimica , "Safety Data Sheet - 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile", 3

Sources

Exploratory

Strategic Utilization of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile in Targeted Therapeutics: A Technical Guide

Introduction & Physicochemical Profiling In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged scaffold. Specifically, 6-Bromopyrazolo[1,5-a]pyridi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged scaffold. Specifically, 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile serves as a vital intermediate in the synthesis of next-generation kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). Its structural geometry closely mimics endogenous purines, allowing it to act as a highly efficient ATP-competitive binder in kinase hinge regions.

To ensure rigorous experimental planning, the fundamental physicochemical and structural parameters of this compound are summarized in Table 1.

Table 1: Quantitative Physicochemical Data

ParameterValue / Specification
Chemical Name 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
CAS Number 2092835-01-1[1]
Molecular Formula C₈H₄BrN₃
Molecular Weight 222.04 g/mol [2]
SMILES String N#CC1=C2C=CC(Br)=CN2N=C1
Storage Temperature Sealed in dry, 2-8°C (Cold-chain recommended) [1]

Mechanistic Role in Drug Discovery

The architectural brilliance of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile lies in its dual-functional nature. The causality behind its widespread use in drug development—particularly for Rearranged during Transfection (RET) and Fibroblast Growth Factor Receptor (FGFR) inhibitors—stems from two specific vectors:

  • The C3-Carbonitrile Group: This moiety acts as a potent, directional hydrogen-bond acceptor. When the pyrazolo[1,5-a]pyridine core docks into the ATP-binding pocket of a kinase, the carbonitrile group frequently engages with the backbone amides of the hinge region, anchoring the molecule and driving binding affinity.

  • The C6-Bromo Substituent: Crystallographic analyses of approved drugs (such as selpercatinib bound to RET kinase) reveal that the C6 position of this scaffold is oriented toward the solvent-exposed region of the binding pocket. Consequently, the bromo group serves as a highly reactive synthetic handle for cross-coupling reactions. This allows chemists to attach solubilizing groups or, more recently, E3 ligase-recruiting linkers (e.g., VHL or CRBN ligands) to engineer PROTAC degraders without sterically clashing with the kinase pocket [3].

G Core 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile Core Scaffold Handle1 C6: Bromo Substituent (Cross-Coupling Handle) Core->Handle1 Functionalizes at Handle2 C3: Carbonitrile Group (H-Bond Acceptor) Core->Handle2 Features App2 Solvent-Exposed Vector (PROTAC Linker Attachment) Handle1->App2 Enables App1 Kinase Hinge Binder (ATP Pocket Anchoring) Handle2->App1 Drives

Structural logic of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile in targeted drug design.

Experimental Methodology: Palladium-Catalyzed Functionalization

To leverage the C6-bromo handle for drug development, the most robust approach is the Suzuki-Miyaura cross-coupling. Below is a self-validating, step-by-step protocol engineered for high yield and reproducibility.

Protocol: Suzuki-Miyaura Cross-Coupling of the C6 Position

Objective: To install an aryl, heteroaryl, or linker-bearing functional group at the C6 position to synthesize advanced kinase inhibitor intermediates.

Reagents:

  • 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 equiv)

  • Target Boronic Acid or Pinacol Ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure & Causality:

  • Reaction Assembly: In a flame-dried Schlenk flask, combine the bromide core, the boronic acid, and Pd(dppf)Cl₂.

    • Causality: Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand provides both steric bulk and electron density. This accelerates the oxidative addition of the active Pd(0) species into the relatively strong C(sp²)-Br bond while suppressing the unwanted homocoupling of the boronic acid.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture and K₂CO₃. Subject the mixture to three freeze-pump-thaw cycles or vigorous sparging with argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich Pd(0) catalyst to an inactive Pd(II) species. The biphasic solvent system is critical: dioxane solubilizes the organic substrates, while water dissolves the inorganic base, facilitating the formation of the reactive boronate complex essential for the transmetalation step.

  • Thermal Activation: Heat the reaction mixture to 90°C under an argon atmosphere for 8–12 hours.

    • Causality: Elevated temperature provides the necessary thermodynamic activation energy to drive the transmetalation and subsequent reductive elimination steps, releasing the coupled product and regenerating the catalyst.

  • Workup & Extraction: Cool the mixture to room temperature, dilute with ethyl acetate (EtOAc), and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Causality: The aqueous wash effectively removes inorganic salts (K₂CO₃ and boronic acid byproducts). The brine wash minimizes emulsion formation and pre-dries the organic layer prior to desiccation with Na₂SO₄.

  • Purification: Concentrate the organic layer in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Assembly Core + Boronic Acid + Pd(dppf)Cl2 Step2 2. Solvent & Base Dioxane/H2O (4:1) + K2CO3 Step1->Step2 Step3 3. Degassing Argon sparging (15 min) Step2->Step3 Step4 4. Thermal Activation 90°C for 8-12 hours Step3->Step4 Step5 5. Isolation EtOAc extraction & Brine wash Step4->Step5 Step6 6. Validation LC-MS (Isotope pattern loss) Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling of the C6-bromo handle.

Analytical Validation (Self-Validating System)

To ensure the scientific integrity of the synthesis, the protocol must be treated as a self-validating system. The success of the cross-coupling is confirmed through specific analytical markers:

  • LC-MS Isotope Pattern Analysis: The starting material (6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile) exhibits a highly characteristic 1:1 isotopic doublet (M / M+2) in mass spectrometry due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. A successful reaction is definitively validated by the complete disappearance of this doublet and the emergence of a single mass peak corresponding to the exact mass of the newly coupled product.

  • ¹H-NMR Regioselective Shift: In the proton NMR spectrum, the proton adjacent to the bromo group (C7-H) in the starting material will experience a distinct upfield or downfield chemical shift (depending on the electronic nature of the coupled aryl group). Tracking this specific proton shift confirms that functionalization occurred regioselectively at the C6 position.

References

  • Journal of Medicinal Chemistry. "Discovery of an Efficacious RET PROTAC Degrader with Enhanced Antiproliferative Activity against Resistant Cancer Cells Harboring RET Solvent-Front Mutations." ACS Publications. Available at:[Link]

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile. This document is intended for researchers, scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic compounds. The guide offers a detailed interpretation of the predicted NMR spectra, a robust experimental protocol for data acquisition, and an exploration of the underlying principles that govern the spectral characteristics of this molecule.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. The introduction of substituents, such as a bromine atom at the 6-position and a carbonitrile group at the 3-position, modulates the electronic properties and, consequently, the biological activity of the molecule. Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, providing a foundational understanding for its characterization.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental spectra for this specific molecule are not widely published, a detailed prediction can be made based on the analysis of structurally related compounds and the well-established effects of substituents on the pyrazolo[1,5-a]pyridine ring system. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data for 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 8.2s-
H-5~ 7.6d~ 9.2
H-7~ 8.5d~ 1.8
H-4~ 7.0dd~ 9.2, ~1.8

Table 2: Predicted ¹³C NMR Data for 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 145
C-3~ 95
C-3a~ 142
C-4~ 115
C-5~ 130
C-6~ 118
C-7~ 135
CN~ 114

In-depth Spectral Interpretation and Rationale

The predicted chemical shifts are rationalized by considering the electronic effects of the bromine and carbonitrile substituents on the pyrazolo[1,5-a]pyridine core.

¹H NMR Spectrum Analysis
  • H-2: The proton at the 2-position of the pyrazole ring is expected to be a singlet and significantly downfield due to the electron-withdrawing nature of the adjacent nitrogen atom and the fused pyridine ring.

  • H-7: This proton is anticipated to be the most downfield of the pyridine ring protons. Its proximity to the bridgehead nitrogen and the deshielding effect of the bromine atom at the adjacent C-6 position contribute to its low-field resonance. It will appear as a doublet with a small meta-coupling to H-5.

  • H-5: This proton will be a doublet due to ortho-coupling with H-4.

  • H-4: This proton will exhibit a doublet of doublets splitting pattern due to ortho-coupling with H-5 and a smaller meta-coupling with H-7.

¹³C NMR Spectrum Analysis
  • C-2 and C-3a: These quaternary carbons are part of the pyrazole ring and are expected to be in the downfield region.

  • C-3: The presence of the electron-withdrawing cyano group will significantly shield this carbon, causing it to appear at a relatively upfield chemical shift for a carbon in an aromatic system.

  • C-6: The carbon bearing the bromine atom will be influenced by the heavy atom effect, and its chemical shift is predicted based on data from similar brominated heterocycles.

  • CN: The carbon of the nitrile group will have a characteristic chemical shift in the region of 114 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, the following detailed protocol is recommended.

Sample Preparation
  • Purity: Ensure the sample is of high purity (>95%), as impurities will complicate the spectra.

  • Solvent: Select a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds.

  • Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample (20-30 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm) for ¹H and ¹³C NMR in CDCl₃.

NMR Spectrometer Setup
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Unambiguous Signal Assignment using 2D NMR Spectroscopy

For a definitive assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

Caption: Workflow for unambiguous NMR signal assignment.

  • COSY (Correlation Spectroscopy): This experiment will reveal the coupling network between protons. For 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, a cross-peak between H-4 and H-5, and a weaker cross-peak between H-4 and H-7 would be expected, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. This allows for the unambiguous assignment of the protonated carbons (C-2, C-4, C-5, and C-7).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assigning the quaternary carbons. For instance, correlations from H-2 to C-3 and C-3a, and from H-4 to C-3, C-5, and C-3a would be expected.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile. By combining the predicted spectral data with a robust experimental protocol and the power of 2D NMR techniques, researchers can confidently elucidate and verify the structure of this and related heterocyclic compounds. A thorough understanding of the NMR characteristics is fundamental for quality control, reaction monitoring, and advancing the development of new chemical entities based on the pyrazolo[1,5-a]pyridine scaffold.

References

  • General Principles of NMR Spectroscopy

    • Title: Basic 1H- and 13C-NMR Spectroscopy
    • Source: A comprehensive textbook providing found
    • URL: [Link]

  • NMR of Heterocyclic Compounds

    • Title: Advanced NMR techniques for structural characteriz
    • Source: A review on the application of advanced NMR techniques for the structural elucid
    • URL: [Link]

  • NMR Data of Pyrazolo[1,5-a]pyrimidine Systems

    • Title: 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system
    • Source: A research article detailing the NMR analysis of pyrazolo[1,5-a]pyrimidine deriv
    • URL: [Link]

  • Source: A patent describing the synthesis of a key precursor.
Exploratory

Electronic and Steric Topography of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile: A Technical Guide for Drug Discovery and Synthetic Functionalization

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged 5:6 aza-fused bicyclic system that has become a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors and PROTAC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged 5:6 aza-fused bicyclic system that has become a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors and PROTAC degraders. Within this chemical space, 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 2092835-01-1) emerges as a highly specialized building block. By strategically positioning a strong electron-withdrawing carbonitrile group at the 3-position and a bulky, reactive bromine atom at the 6-position, chemists can precisely tune the molecule's electronic dipole, metabolic stability, and steric complementarity for target engagement.

This whitepaper dissects the physicochemical logic behind this specific substitution pattern, detailing its impact on molecular topography, and provides field-proven, self-validating synthetic protocols for its construction and downstream functionalization.

Electronic Architecture: The Push-Pull Dynamics

The unmodified pyrazolo[1,5-a]pyridine core is characterized by a distinct dipolar nature: the five-membered pyrazole ring is π -excessive (electron-rich), while the six-membered pyridine ring is π -deficient. This inherent polarity dictates the molecule's reactivity and biological behavior.

The 3-Carbonitrile (-CN) Group: Metabolic Shielding

Position 3 resides on the electron-rich pyrazole ring. The introduction of a carbonitrile group at this site exerts profound inductive (-I) and resonance (-M) electron-withdrawing effects.

  • Causality: By pulling electron density away from the pyrazole core, the -CN group significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO).

  • Consequence: This electronic dampening stabilizes the ring against electrophilic attack and oxidative degradation by cytochrome P450 enzymes, a critical factor in improving the pharmacokinetic half-life of derivative drugs, as demonstrated in recent PI3K inhibitor discovery campaigns ( [1]).

The 6-Bromo (-Br) Group: Inductive Modulation

Position 6 is located on the π -deficient pyridine ring. The bromine atom provides a mild inductive pull (-I) while simultaneously donating electron density via resonance (+M).

  • Causality: This dual effect fine-tunes the basicity of the bridgehead nitrogen and modulates the overall dipole moment of the fused system, ensuring optimal solubility and membrane permeability.

ElectronicDynamics Core Pyrazolo[1,5-a]pyridine Core (Dipolar 5:6 Aza-Fused Ring) CN 3-Carbonitrile (-CN) Strong EWG Core->CN Electron Density Pull Br 6-Bromo (-Br) Steric Bulk & Mild EWG Core->Br Inductive Modulation Metabolism Metabolic Stability (Lowered HOMO) CN->Metabolism Stabilizes Pyrazole Ring Binding Hydrophobic Pocket Binding Br->Binding Shape Complementarity Coupling Cross-Coupling Handle (Pd-Catalyzed) Br->Coupling C-Br Bond Activation

Fig 1. Electronic push-pull dynamics and functional consequences of the substituents.

Steric Topography and Target Engagement

Beyond electronic tuning, the 3-CN and 6-Br substituents dictate the 3D spatial boundaries of the molecule.

  • Kinase Hinge Engagement: The linear, sp-hybridized geometry of the carbonitrile group introduces minimal steric bulk but provides a highly directional vector for hydrogen bonding. It frequently acts as a hydrogen bond acceptor in the hinge region of kinases.

  • Hydrophobic Pocket Occupation: The bromine atom possesses a large van der Waals radius (~1.85 Å). This significant steric bulk perfectly complements deep hydrophobic sub-pockets within kinase active sites (e.g., the solvent-front regions in RET kinases).

  • Late-Stage Diversification: The 6-bromo position is the premier site for attaching complex linkers. For instance, in the rational design of RET PROTACs, the 6-position is utilized to anchor E3 ligase recruiting ligands (like VHL or CRBN) without disrupting the core's binding affinity to the target kinase ( [2]).

Quantitative Physicochemical Profile

Table 1: Physicochemical and Electronic Properties of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

PropertyValue / DescriptorPharmacological / Synthetic Consequence
Molecular Formula C₈H₄BrN₃-
Molecular Weight 222.04 g/mol Highly ligand-efficient scaffold (LE > 0.3).
Topological Polar Surface Area ~41.6 ŲExcellent membrane permeability; potential for BBB penetration.
H-Bond Acceptors 2 (N of CN, N of Pyrazole)Facilitates rigid, directional binding in kinase hinge regions.
3-Carbonitrile Effect Strong -I, -MPrevents oxidative metabolism; dictates [3+2] regioselectivity.
6-Bromo Effect Strong -I, +MServes as a steric anchor and highly reactive cross-coupling handle.

Synthetic Methodologies: Self-Validating Protocols

The most atom-economical and regioselective method for constructing this functionalized core is the TEMPO-mediated [3+2] annulation-aromatization strategy ( [3]).

Experimental Workflow: Regioselective Annulation

SyntheticWorkflow Step1 1. N-Amination 1-amino-3-bromopyridin-1-ium Step2 2. [3+2] Cycloaddition + Acrylonitrile & DIPEA Step1->Step2 Base Activation Step3 3. Intermediate Dihydropyrazolo[1,5-a]pyridine Step2->Step3 Regioselective Annulation Step4 4. Oxidative Aromatization + TEMPO (Oxidant) Step3->Step4 Dehydrogenation Product 6-Bromopyrazolo[1,5-a]pyridine -3-carbonitrile Step4->Product Final Isolation

Fig 2. TEMPO-mediated [3+2] annulation-aromatization synthetic workflow.

Step-by-Step Protocol & Causal Logic
  • Objective: Construct the 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile core in a one-pot sequence.

  • Reagents: 1-amino-3-bromopyridin-1-ium salt (1.0 equiv), acrylonitrile (2.0 equiv), TEMPO (1.2 equiv), N,N-Diisopropylethylamine (DIPEA, 2.0 equiv), DMF.

Procedure:

  • Ylide Generation: Dissolve the 1-amino-3-bromopyridin-1-ium salt in DMF at 0 °C. Add DIPEA dropwise.

    • Causality: The base deprotonates the N-amino group, generating the highly reactive N-aminopyridinium ylide in situ.

  • Regioselective Cycloaddition: Add acrylonitrile to the reaction mixture and allow it to warm to room temperature.

    • Causality: The electron-deficient β -carbon of acrylonitrile dictates the attack of the ylide carbon. This electronic bias ensures absolute regioselectivity, forcing the -CN group exclusively to the 3-position of the resulting dihydropyrazolo[1,5-a]pyridine intermediate.

  • Oxidative Aromatization: Introduce TEMPO to the stirring mixture.

    • Causality: The initial [3+2] cycloaddition yields a non-aromatic intermediate. TEMPO acts as a mild, selective radical oxidant that abstracts hydrogen atoms, driving the thermodynamic sink toward the fully aromatic, stable pyrazolo[1,5-a]pyridine system without over-oxidizing the sensitive nitrile group.

  • Quench and Extraction: Quench with water, extract with ethyl acetate, and wash the organic layer with brine to remove residual DMF.

  • Purification & Self-Validation: Purify via flash column chromatography (Hexanes/EtOAc).

    • Validation System: The protocol is validated via LC-MS and ¹H NMR. Successful synthesis is confirmed by LC-MS showing two molecular ion peaks of equal intensity at m/z [M+H]⁺ ~222.0 and 224.0 (confirming the single ⁷⁹Br/⁸¹Br isotope pattern). ¹H NMR must show the complete disappearance of aliphatic protons and the emergence of a highly deshielded singlet for the pyrazole C2-H (typically around δ 8.30 ppm), confirming complete aromatization.

Downstream Functionalization: Exploiting the 6-Bromo Handle

Once synthesized, the 6-bromo group serves as a versatile electrophilic handle for Palladium-catalyzed cross-coupling. Because the pyridine ring is electron-deficient, the C-Br bond is highly activated for oxidative addition by Pd(0) species.

This property is heavily exploited in drug discovery to append solubilizing groups or PROTAC linkers. For example, a standard Suzuki-Miyaura coupling with a boronic ester (using Pd(dppf)Cl₂ and KOAc in 1,4-dioxane/H₂O at 90 °C) allows for the rapid introduction of complex aryl or heteroaryl systems at the 6-position, while the 3-carbonitrile group remains completely inert under these conditions, demonstrating the orthogonal reactivity programmed into the molecule ( [4]).

References

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry, 2012. URL:[Link]

  • Discovery of an Efficacious RET PROTAC Degrader with Enhanced Antiproliferative Activity against Resistant Cancer Cells Harboring RET Solvent-Front Mutations. Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 2022. URL:[Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 2021. URL:[Link]

Foundational

Engineering the Pyrazolo[1,5-a]pyridine-3-carbonitrile Scaffold: A Comprehensive Guide to Design, Synthesis, and Therapeutic Application

Executive Summary The pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold has emerged as a privileged, high-value structure in modern medicinal chemistry[1]. Functioning primarily as a purine bioisostere, this fused bicyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold has emerged as a privileged, high-value structure in modern medicinal chemistry[1]. Functioning primarily as a purine bioisostere, this fused bicyclic system offers an exceptional combination of structural rigidity, tunable lipophilicity, and precise hydrogen-bonding vectors[1]. The scaffold's prominence in drug discovery was permanently cemented by the development and FDA approval of Selpercatinib (LOXO-292) , a highly selective RET kinase inhibitor that revolutionized the treatment of RET-driven non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma[2]. Beyond precision oncology, the scaffold has demonstrated profound utility in neuropharmacology, specifically in the development of G protein-biased dopaminergics and serotonin receptor modulators[3].

This whitepaper provides an in-depth technical analysis of the structural rationale, biological applications, and synthetic methodologies associated with the pyrazolo[1,5-a]pyridine-3-carbonitrile core, supported by field-proven experimental protocols.

Structural Rationale & Pharmacophore Dynamics

The architectural brilliance of the pyrazolo[1,5-a]pyridine-3-carbonitrile core lies in its electronic distribution and spatial geometry. Medicinal chemists utilize scaffold hopping techniques to leverage these properties for rational drug design[4],[5].

  • The Bicyclic Core: The fused pyrazole and pyridine rings create a planar, electron-rich aromatic system. This planarity is critical for optimal π−π stacking interactions within the narrow ATP-binding clefts of kinases[6].

  • The C3-Carbonitrile (-CN) Group: The carbonitrile acts as a potent, directional hydrogen bond acceptor. In the context of RET kinase, it engages in critical hydrogen bonding with the hinge region backbone, firmly anchoring the molecule[2]. Furthermore, the electron-withdrawing nature of the -CN group stabilizes the electron-rich core against oxidative metabolism.

  • Vector Trajectories (C4 and C6): The C4 and C6 positions provide ideal exit vectors for substituents. For instance, incorporating a 3,6-diazabicyclo[3.1.1]heptane moiety at these positions enhances aqueous solubility and central nervous system (CNS) penetration—a critical factor for treating brain metastases[7],[6].

Biological Applications & Target Mechanisms

Precision Oncology: RET Kinase Inhibition

Rearranged during transfection (RET) kinase is a transmembrane receptor tyrosine kinase. Constitutive activation via chromosomal fusions (e.g., KIF5B-RET, CCDC6-RET) or point mutations drives oncogenesis[2]. First-generation multikinase inhibitors (MKIs) lacked specificity and were highly vulnerable to the V804M gatekeeper mutation, which sterically blocked drug binding[6].

The pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold bypasses this resistance. The compact nature of the core, combined with flexible lipophilic appendages, allows the molecule to navigate the sterically hindered V804M pocket, exhibiting sub-nanomolar IC50 values[2],[6].

RET_Signaling RET RET Kinase (Mutated/Fused) RAS RAS / RAF RET->RAS PI3K PI3K / AKT RET->PI3K Inhibitor Pyrazolo[1,5-a]pyridine-3-carbonitrile (e.g., Selpercatinib) Inhibitor->RET Blocks Autophosphorylation MEK MEK / ERK RAS->MEK Proliferation Tumor Proliferation & Survival MEK->Proliferation PI3K->Proliferation

Fig 1. RET Kinase signaling cascade and targeted inhibition by pyrazolo[1,5-a]pyridine derivatives.

Neuropharmacology: GPCR Modulation

In addition to kinase inhibition, the scaffold is utilized in designing ligands for G protein-coupled receptors (GPCRs). By attaching orthosteric headgroups (like 2,3-dichlorophenylpiperazine) via butyramido linkers to the pyrazolo[1,5-a]pyridine core, researchers have developed ligands with subnanomolar affinity for Dopamine D2 and D3 receptors, acting as G protein-biased dopaminergics[3].

Synthetic Methodologies & Scaffold Construction

The synthesis of the pyrazolo[1,5-a]pyridine-3-carbonitrile core has evolved from multi-step linear sequences to highly efficient, regioselective annulations[8].

  • De Novo Core Construction: A state-of-the-art approach involves the TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with α,β -unsaturated compounds[8]. This method allows for the rapid assembly of the bicyclic core with absolute regioselectivity[8].

  • Late-Stage Functionalization: The core is typically pre-functionalized with halogens (e.g., 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile)[9],[10]. This enables divergent late-stage functionalization via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr) to introduce complex pharmacophores[6],[9].

Synthesis_Workflow Start N-Aminopyridines + Alkenes Annulation [3+2] Annulation (TEMPO) Start->Annulation Core Pyrazolo[1,5-a]pyridine Annulation->Core Cyanation Cyanation (C3) Core->Cyanation Scaffold 3-Carbonitrile Scaffold Cyanation->Scaffold Coupling Cross-Coupling (C4/C6) Scaffold->Coupling Final Target API Coupling->Final

Fig 2. Modular synthetic workflow for constructing functionalized pyrazolo[1,5-a]pyridine scaffolds.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following protocols detail the causal logic behind each experimental step, establishing a self-validating system for scaffold generation and biological testing.

Protocol A: Synthesis of 4-Methoxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile[6],[9]

Purpose: Late-stage functionalization of the C6 vector via Suzuki-Miyaura cross-coupling.

  • Preparation: In a flame-dried Schlenk flask, combine 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 eq) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq).

  • Solvent System: Suspend the mixture in a 4:1 ratio of 1,4-dioxane to water.

    • Causality: 1,4-dioxane is selected due to its high boiling point and miscibility with water, ensuring a homogenous biphasic system that solubilizes both the organic substrates and the aqueous base, which is critical for the transmetalation step of the catalytic cycle.

  • Catalyst & Base Addition: Add K2​CO3​ (2.0 eq) and Pd(dppf)Cl2​ (0.05 eq).

    • Causality: Pd(dppf)Cl2​ provides a bidentate phosphine ligand with a large bite angle, which stabilizes the intermediate palladium complexes against the reductive elimination of unwanted homocoupled byproducts.

  • Degassing: Purge the reaction mixture with N2​ gas for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative deactivation of the active Pd(0) catalyst species into inactive Pd(II) oxides.

  • Reaction & Workup: Heat the mixture to 90°C for 12 hours. Monitor via TLC. Upon completion, cool to room temperature, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography to yield the target intermediate.

Protocol B: In Vitro RET Kinase Inhibition Assay (TR-FRET)

Purpose: A self-validating biochemical assay to quantify the IC50 of synthesized inhibitors.

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Tween-20.

    • Causality: MgCl2​ is essential as a cofactor for ATP binding. Tween-20 prevents non-specific adsorption of the highly lipophilic pyrazolo[1,5-a]pyridine compounds to the plastic microplate walls.

  • Compound Incubation: Dispense serial dilutions of the inhibitor into a 384-well plate. Add recombinant RET kinase enzyme and incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add a master mix containing ATP (at the Km​ concentration) and a biotinylated peptide substrate.

  • Reaction Termination (Self-Validation Step): After 60 minutes, add a stop buffer containing 50 mM EDTA and Eu-labeled anti-phosphotyrosine antibodies.

    • Causality: The addition of EDTA chelates the Mg2+ cofactors, instantly and irreversibly terminating the kinase reaction. This prevents time-dependent data drift during the plate reading process, ensuring the endpoint is stable and self-validating.

  • Detection: Read the plate using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reader.

    • Causality: TR-FRET introduces a time delay before measurement, allowing short-lived background autofluorescence (common in highly conjugated heterocyclic compounds) to decay, yielding a high signal-to-noise ratio.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) data for key pyrazolo[1,5-a]pyridine-3-carbonitrile derivatives across different biological targets.

Compound / DerivativePrimary TargetIC50 / Ki ValueKey Structural FeatureSource
Selpercatinib (LOXO-292) RET Kinase (WT)0.92 – 67.8 nM6-methoxypyridin-3-yl vector[2]
Selpercatinib (LOXO-292) RET (V804M Mutant)< 10 nM3,6-diazabicyclo[3.1.1]heptane[7],[2]
Compound FHND5071 RET Kinase (WT)Highly Potent1-methyl-1H-pyrazol-4-yl at C6[6]
Compound 7a (Carbaldehyde) Dopamine D2LR0.30 nM ( Ki​ )2,3-dichlorophenylpiperazine[3]
Compound 9a Serotonin 5-HT2AR2.6 - 6.3 nM ( Ki​ )5-butyramido linker constraint[3]

Conclusion

The pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold represents a triumph of modern rational drug design. By combining the geometric advantages of a planar bicyclic core with the precise hydrogen-bonding capability of a carbonitrile group, medicinal chemists have unlocked highly selective therapies for previously undruggable targets, such as gatekeeper-mutated RET kinases. As synthetic methodologies like TEMPO-mediated annulation become more streamlined, the rapid generation of novel derivatives will continue to expand the utility of this scaffold into new therapeutic areas, including advanced neuropharmacology and next-generation oncology.

References

  • [3] Bioorganic & Medicinal Chemistry (ACS). Discovery of G Protein-Biased Dopaminergics with a Pyrazolo[1,5-a]pyridine Substructure. Available at: [Link]

  • [2] PubChem (NIH). Selpercatinib | C29H31N7O3 | CID 134436906. Available at: [Link]

  • [6] Journal of Medicinal Chemistry (ACS). Design and Discovery of Novel Selective RET Inhibitors with High Central Nervous System Penetration... Available at: [Link]

  • [11] Google Patents. CA2992586A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. Available at:

  • [9] Google Patents. WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. Available at:

  • [8] Organic Letters (ACS). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization... Available at:[Link]

  • [5] Namiki. Application of Scaffold Hopping in Drug Discovery. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile at Room Temperature: A Technical Guide for Drug Development

Target Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary In contemporary medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

In contemporary medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore, most notably featured in highly selective RET kinase inhibitors such as selpercatinib and next-generation Proteolysis Targeting Chimeras (PROTACs)[1][2]. Specifically, 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 2092835-01-1) serves as a critical advanced intermediate.

As a Senior Application Scientist, I frequently encounter challenges regarding the storage, handling, and formulation of halogenated bicyclic heteroaromatics. Understanding the thermodynamic stability of this specific building block at room temperature (298 K) is not merely an academic exercise; it dictates the reliability of downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the shelf-life of the Active Pharmaceutical Ingredient (API)[1][3]. This whitepaper deconstructs the thermodynamic profile of this compound, providing field-proven analytical protocols and structural insights.

Structural Drivers of Thermodynamic Stability

The thermodynamic stability of a molecule at room temperature is a function of its global minimum energy state, driven by intramolecular forces, resonance stabilization, and intermolecular crystal lattice packing. For 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, stability is engineered directly into its structural topology.

Aromaticity and Electronic Effects

The pyrazolo[1,5-a]pyridine core is a 10π -electron heteroaromatic system. By itself, the core is electron-rich and susceptible to electrophilic attack or ambient oxidation. However, the addition of specific functional groups drastically alters its thermodynamic landscape:

  • C3-Carbonitrile (-CN): This group exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects. By pulling electron density away from the bicyclic core, it lowers the Highest Occupied Molecular Orbital (HOMO) energy. This significantly increases the oxidation potential, rendering the molecule thermodynamically stable against ambient atmospheric oxygen at 298 K.

  • C6-Bromine (-Br): While installed primarily as a synthetic handle for palladium-catalyzed coupling[1], the C-Br bond possesses a high Bond Dissociation Energy (BDE) at room temperature. Without the input of high thermal energy, UV radiation, or transition metal insertion, the bond remains thermodynamically inert.

StructuralStability Molecule 6-Bromopyrazolo[1,5-a]pyridine -3-carbonitrile CN_Group C3-Carbonitrile -I / -M Effects Lowers HOMO energy Prevents autoxidation Molecule->CN_Group Electronic depletion Br_Group C6-Bromine High BDE at 298 K Stable without Pd-catalyst Halogen bonding in lattice Molecule->Br_Group Synthetic handle Core Pyrazolo[1,5-a]pyridine 10π Aromatic System Resonance stabilized Resistant to ring-opening Molecule->Core Scaffold foundation

Figure 1: Structural determinants of thermodynamic stability at 298 K.

Solid-State Thermodynamics

At room temperature, the compound exists as a crystalline solid. The thermodynamic stability of the solid state is reinforced by intermolecular dipole-dipole interactions (driven by the highly polar nitrile group) and potential halogen bonding (R-Br···N≡C). These interactions result in a highly ordered crystal lattice with a negative Gibbs free energy of formation ( ΔGf∘​<0 ), ensuring that the crystalline form does not spontaneously transition to amorphous states or sublimate under standard conditions[3][4].

Quantitative Stability Profile

To provide actionable data for CMC professionals, the following table synthesizes the expected thermodynamic and kinetic stability metrics of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile at standard ambient temperature and pressure (SATP).

ParameterValue / Observation at 298 KCausality / Mechanism
Physical State Crystalline SolidHigh lattice energy driven by dipole-dipole and halogen bonding.
Hydrolytic Stability Highly Stable (pH 4.0 - 9.0)The nitrile carbon is sterically protected and requires strong acid/base and heat for hydration to an amide/acid.
Oxidative Stability StableElectron-withdrawing -CN group prevents radical initiation by atmospheric O2​ .
Photostability Moderately SensitiveC-Br bonds can undergo homolytic cleavage under prolonged exposure to high-energy UV light.
Thermal Degradation Minimal (Heat flow ≈0μW )Activation energy ( Ea​ ) for degradation pathways far exceeds available thermal energy at 25°C.

Experimental Methodologies for Stability Profiling

Trustworthiness in pharmaceutical development relies on self-validating analytical systems. To empirically verify the thermodynamic stability of this compound, researchers must employ orthogonal techniques. Below are the definitive protocols.

Protocol A: Solid-State Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Rationale: IMC is a non-destructive technique that measures the minute heat flow ( μ W) associated with physical or chemical changes. A thermodynamically stable compound will exhibit a baseline heat flow approaching zero, indicating the absence of spontaneous degradation or polymorphic transitions.

Step-by-Step Workflow:

  • Instrument Calibration: Calibrate the microcalorimeter (e.g., TAM IV) using electrical substitution heating to establish a stable baseline at exactly 298.15 K (25°C).

  • Sample Preparation: Accurately weigh 100.0 mg of crystalline 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile into a glass ampoule.

  • Reference Matching: Prepare a reference ampoule containing an inert material (e.g., calcined alumina) of equivalent heat capacity to cancel out background noise.

  • Equilibration: Lower the ampoules into the pre-equilibration position of the IMC for 45 minutes to dissipate frictional heat, then lower them into the measurement position.

  • Data Acquisition: Record the heat flow ( dq/dt ) continuously for 72 hours.

  • Data Interpretation: Integrate the heat flow curve. A net heat rate of <2μW/g confirms absolute thermodynamic stability at room temperature. Exothermic peaks would indicate crystallization of amorphous content or degradation, while endothermic peaks would suggest solvent evaporation or phase transition.

Protocol B: Solution-State Forced Degradation Assay (HPLC-UV)

Rationale: While thermodynamically stable in the solid state, understanding the kinetic barriers in solution is vital for downstream synthesis[2].

Step-by-Step Workflow:

  • Stock Solution: Dissolve 10 mg of the compound in 10 mL of HPLC-grade Acetonitrile (1 mg/mL).

  • Aqueous Stressors: Prepare three distinct stress conditions in amber vials:

    • Neutral: 1 mL stock + 1 mL HPLC water.

    • Acidic: 1 mL stock + 1 mL 0.1 N HCl.

    • Basic: 1 mL stock + 1 mL 0.1 N NaOH.

  • Incubation: Seal the vials and incubate at 298 K (25°C) on a shaker for 48 hours.

  • Neutralization & Dilution: Neutralize the acidic and basic samples, then dilute all samples to a theoretical concentration of 0.1 mg/mL using the mobile phase.

  • Chromatographic Analysis: Inject 10 μ L onto a C18 reverse-phase column. Use a gradient elution (Water/Acetonitrile with 0.1% TFA). Monitor at λmax​ (typically around 254 nm and 280 nm for this scaffold).

  • Validation: Calculate the mass balance. The area under the curve (AUC) for the parent peak should remain >99% compared to a freshly prepared control, proving stability.

ExperimentalWorkflow Prep Sample Prep (298 K, Controlled RH) IMC Isothermal Microcalorimetry (IMC) Prep->IMC Solid-State Heat Flow HPLC HPLC-UV/MS Quantification Prep->HPLC Solution-State Kinetics Data Thermodynamic Parameter Extraction IMC->Data Enthalpic Data HPLC->Data Mass Balance

Figure 2: Orthogonal validation workflow for thermodynamic and kinetic stability profiling.

Implications for Drug Development and Storage

The robust thermodynamic stability of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile at room temperature provides significant advantages for CMC and scale-up manufacturing:

  • Ambient Storage: The compound does not require cold-chain logistics (refrigeration or freezing) for short-to-medium term storage, reducing supply chain overhead.

  • Handling: Due to its stability against autoxidation, it can be handled in standard atmospheric conditions on the benchtop, though protection from intense, direct light is recommended to prevent slow photolytic debromination.

  • Downstream Chemistry: The stability of the nitrile group ensures it survives the basic conditions typically employed in palladium-catalyzed aminations (e.g., using Cs2​CO3​ or K3​PO4​ ) required to install the complex diamine systems seen in modern RET degraders[1][2].

By leveraging the inherent thermodynamic stability of this privileged scaffold, medicinal chemists can confidently execute complex, multi-step syntheses to access next-generation targeted therapeutics.

References

  • Discovery of an Efficacious RET PROTAC Degrader with Enhanced Antiproliferative Activity against Resistant Cancer Cells Harboring RET Solvent-Front Mutations. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of a Selective and Orally Bioavailable RET Degrader with Effectiveness in Various Mutations. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI Pharmaceuticals. Available at:[Link]

  • WO2019075108A1 - Crystalline forms.Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

Executive Summary The synthesis of highly functionalized heteroaromatics is a cornerstone of modern drug discovery. 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is a privileged bicyclic scaffold, heavily utilized in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized heteroaromatics is a cornerstone of modern drug discovery. 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is a privileged bicyclic scaffold, heavily utilized in the development of potent kinase inhibitors—most notably targeting RET (Rearranged during Transfection) kinases and CSF1R[1]. Recently, this core has been successfully integrated into Proteolysis Targeting Chimeras (PROTACs) to overcome solvent-front mutations in treatment-resistant cancers[2].

This application note provides an in-depth, self-validating guide to performing Suzuki-Miyaura cross-couplings on this specific substrate. By dissecting the mechanistic causality behind catalyst, base, and solvent selection, this guide empowers researchers to optimize yields, minimize side reactions, and scale up syntheses with high reproducibility.

Substrate Profiling & Mechanistic Rationale

Electronic Activation via the 3-Carbonitrile Group

The pyrazolo[1,5-a]pyridine core is naturally electron-rich. However, the introduction of a strongly electron-withdrawing cyano group (-CN) at the 3-position significantly modulates the electron density of the bicyclic system. This withdrawal activates the C6–Br bond, lowering the activation energy required for the initial oxidative addition by the Palladium(0) active species.

Mechanistic Causality in Condition Selection

The Suzuki-Miyaura coupling relies on three fundamental steps, each presenting specific challenges for this substrate:

  • Oxidative Addition : Readily occurs due to the activated C6–Br bond.

  • Transmetalation (Rate-Limiting) : Requires the formation of a reactive boronate complex. The use of biphasic or miscible aqueous solvent mixtures (e.g., 1,4-Dioxane/H 2​ O) is critical to solubilize the inorganic base and facilitate this transfer[1].

  • Reductive Elimination : Bidentate ligands (e.g., dppf) enforce a cis-geometry on the Pd(II) intermediate, accelerating product formation and preventing off-target pathways like protodeboronation or homocoupling.

Mechanism Substrate 6-Bromopyrazolo[1,5-a] pyridine-3-carbonitrile OxAdd Oxidative Addition [Pd(0) → Pd(II)] Substrate->OxAdd Pd Catalyst TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Base / Solvent RedElim Reductive Elimination [Pd(II) → Pd(0)] TransMet->RedElim Favorable Kinetics SideRxn Protodeboronation (Excess H2O / High T) TransMet->SideRxn Poor Base/Ligand Match RedElim->Substrate Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Target Formation

Catalytic cycle and logical branch points in the Suzuki-Miyaura coupling.

Optimization of Reaction Parameters

To establish a self-validating protocol, it is essential to match the catalyst and base to the electronic and steric demands of the boronic acid partner. The table below summarizes field-proven conditions for 6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile cross-couplings.

Catalyst SystemBaseSolvent SystemTemp (°C)Application & Expected Yield
Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ K 3​ PO 4​ 1,4-Dioxane/H 2​ O (9:1)80Optimal for standard aryl boronic acids; >85% yield[1].
Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ KOAcTHF/H 2​ O (5:1)70–80Mild conditions; preferred for base-sensitive partners[2].
Pd 2​ (dba) 3​ / XPhos Na 2​ CO 3​ 1,4-Dioxane/H 2​ O (4:1)90–100Excellent for sterically hindered ortho-substituted esters[3].
Pd(PPh 3​ ) 4​ K 2​ CO 3​ DMF/H 2​ O (5:1)90Legacy system; prone to higher rates of protodeboronation.

Detailed Experimental Methodologies

Protocol A: Standard Pd(dppf)Cl 2​ -Catalyzed Coupling

Designed for general aryl and heteroaryl boronic acids/esters. This protocol leverages the robust bidentate dppf ligand to prevent catalyst deactivation[1].

Reagents:

  • 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 equiv, 5 mol%)

  • K 3​ PO 4​ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / Deionized H 2​ O (9:1 v/v, 10 mL total)

Step-by-Step Procedure:

  • Reagent Assembly: To an oven-dried Schlenk flask or heavy-walled sealed tube, add the substrate, boronic acid, and K 3​ PO 4​ .

  • Solvent Addition: Add 9.0 mL of 1,4-dioxane and 1.0 mL of deionized water.

  • Rigorous Degassing (Critical Causality): Sparge the heterogeneous mixture with Argon or Nitrogen for 10–15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active species and to inhibit the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ under a positive stream of inert gas. Seal the vessel immediately.

  • Thermal Activation: Submerge the vessel in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 2–4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Wash the organic filtrate with water (2 × 10 mL) and brine (10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure product.

Protocol B: Buchwald-Type Precatalyst System for Hindered Substrates

Designed for sterically encumbered (e.g., ortho-substituted) or electronically deactivated boronic pinacol esters[3].

Reagents:

  • 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 equiv, 1.0 mmol)

  • Sterically hindered boronic pinacol ester (1.5 equiv)

  • Pd 2​ (dba) 3​ (0.025 equiv, 2.5 mol% = 5 mol% Pd)

  • XPhos (0.10 equiv, 10 mol%)

  • 2M Aqueous Na 2​ CO 3​ (2.0 equiv, 1.0 mL)

  • 1,4-Dioxane (8.0 mL)

Step-by-Step Procedure:

  • Precatalyst Activation: Charge a reaction vial with the substrate, boronic ester, Pd 2​ (dba) 3​ , and XPhos. Rationale: The bulky, electron-rich XPhos ligand facilitates the challenging transmetalation step while preventing catalyst aggregation into inactive bulk metal.

  • Solvent & Base: Add 1,4-dioxane followed by the 2M aq. Na 2​ CO 3​ solution.

  • Degassing: Perform three freeze-pump-thaw cycles.

  • Thermal Activation: Heat to 90–100 °C for 4–12 hours. Monitor conversion via LC-MS.

  • Workup & Purification: Proceed using the identical workup described in Protocol A.

Workflow Prep 1. Reagent Assembly (Substrate, Boronic Acid, Base) Solvent 2. Solvent Addition (e.g., Dioxane/H2O 9:1) Prep->Solvent Degas 3. Rigorous Degassing (Ar/N2 Sparging) Solvent->Degas Cat 4. Catalyst Addition (Pd(dppf)Cl2 or Pd2(dba)3) Degas->Cat Heat 5. Thermal Activation (80-100 °C, 2-12 h) Cat->Heat Workup 6. Aqueous Workup & Celite Filtration Heat->Workup Purify 7. Chromatographic Purification Workup->Purify

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Troubleshooting & Self-Validation System

A robust protocol must be self-validating. Use the following diagnostic logic to troubleshoot suboptimal reactions:

  • Diagnostic 1: Incomplete Conversion with Boronic Acid Depletion.

    • Observation: LC-MS shows remaining 6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile, but the boronic acid mass is absent.

    • Causality: Protodeboronation is outcompeting transmetalation[4].

    • Solution: Switch to a more stable boronic pinacol ester. Alternatively, use a syringe pump to slowly add the boronic acid over 2 hours, keeping its steady-state concentration low.

  • Diagnostic 2: Rapid Palladium Black Formation.

    • Observation: The reaction mixture turns opaque black within 15 minutes of heating.

    • Causality: Catalyst degradation prior to product formation, typically due to oxygen ingress or insufficient ligand coordination.

    • Solution: Ensure rigorous degassing (switch from sparging to freeze-pump-thaw). Increase the ligand loading (e.g., add an extra 5 mol% of free dppf or XPhos).

  • Diagnostic 3: Cyano Group Hydrolysis.

    • Observation: LC-MS reveals an M+18 mass corresponding to the primary amide.

    • Causality: The 3-carbonitrile group is generally stable, but prolonged heating (>100 °C) in the presence of strong aqueous bases (e.g., NaOH) causes hydrolysis.

    • Solution: Strictly adhere to milder bases like K 3​ PO 4​ or KOAc and do not exceed 90 °C[1][2].

References

  • Discovery of a Selective and Orally Bioavailable RET Degrader with Effectiveness in Various Mutations. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.
  • Compounds as csf1r inhibitors.
  • Discovery of an Efficacious RET PROTAC Degrader with Enhanced Antiproliferative Activity against Resistant Cancer Cells Harboring RET Solvent-Front Mutations. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Molecules in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Molecules incorporating this scaffold have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, adenosine receptor antagonists, and antiherpetic agents.[1] The specific compound, 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of selective PI3K inhibitors for oncological research.[2] The bromine atom at the 6-position provides a versatile handle for further functionalization through cross-coupling reactions, while the carbonitrile group at the 3-position can be elaborated into various functional groups.

This document provides a comprehensive, step-by-step guide for the synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, designed for researchers and professionals in drug development and organic synthesis. The protocol is grounded in established chemical principles and draws from recent advancements in heterocyclic chemistry.

Synthetic Strategy: A Two-Step Approach

The most efficient and widely adopted strategy for constructing the pyrazolo[1,5-a]pyridine skeleton is through a [3+2] cycloaddition reaction.[3][4][5] This approach involves the reaction of a pyridine N-imine (a 1,3-dipole) with a suitable dipolarophile, such as an alkyne or an electron-deficient alkene.[6][7]

Our synthetic route to 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is a two-step process, as illustrated below. This strategy offers high regioselectivity and good overall yields.

Synthetic_Pathway 3-Bromopyridine 3-Bromopyridine Step1 Step 1: N-Amination 3-Bromopyridine->Step1 MSH O-Mesitylenesulfonyl- hydroxylamine (MSH) MSH->Step1 Intermediate 1-Amino-3-bromopyridinium mesitylenesulfonate Step1->Intermediate Step2 Step 2: [3+2] Cycloaddition & Aromatization Intermediate->Step2 Acrylonitrile Acrylonitrile Acrylonitrile->Step2 Product 6-Bromopyrazolo[1,5-a]pyridine -3-carbonitrile Step2->Product

Figure 1: Overall synthetic workflow.

Step 1 involves the N-amination of 3-bromopyridine using O-Mesitylenesulfonylhydroxylamine (MSH) to form the key intermediate, 1-amino-3-bromopyridinium mesitylenesulfonate. MSH is a highly effective aminating agent for electron-deficient pyridines.[6][8]

Step 2 is a one-pot [3+2] cycloaddition and aromatization sequence. The 1-amino-3-bromopyridinium salt, in the presence of a base, forms a pyridinium ylide in situ. This reactive 1,3-dipole then undergoes a cycloaddition reaction with acrylonitrile, an electron-deficient alkene, followed by oxidative aromatization to yield the final product.

Experimental Protocols

Part 1: Synthesis of 1-Amino-3-bromopyridinium mesitylenesulfonate

This initial step focuses on the preparation of the key pyridinium salt intermediate.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )Amount (mmol)Equivalents
3-BromopyridineC₅H₄BrN158.00101.0
O-Mesitylenesulfonylhydroxylamine (MSH)C₉H₁₃NO₃S215.27111.1
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93--
Diethyl ether(C₂H₅)₂O74.12--

A Note on Safety: O-Mesitylenesulfonylhydroxylamine (MSH) is a potentially hazardous reagent due to its high-energy functional groups. It should be handled with care, avoiding friction and heat. Several incidents involving pure, crystalline MSH have been reported.[6][8][9] It is recommended to use MSH as a solution when possible and to handle it behind a blast shield.

Protocol:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3-bromopyridine (1.58 g, 10 mmol).

  • Dissolve the 3-bromopyridine in 20 mL of anhydrous dichloromethane.

  • In a separate flask, carefully dissolve O-Mesitylenesulfonylhydroxylamine (MSH) (2.37 g, 11 mmol) in 20 mL of anhydrous dichloromethane.

  • Cool the 3-bromopyridine solution to 0 °C in an ice bath.

  • Slowly add the MSH solution to the stirred 3-bromopyridine solution dropwise over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyridine is consumed.

  • Upon completion, a precipitate will have formed. Add 40 mL of diethyl ether to the reaction mixture to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether.

  • Dry the white solid under vacuum to yield 1-amino-3-bromopyridinium mesitylenesulfonate. The product is typically used in the next step without further purification.

Step1_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Flask Flame-dried flask under N2 Add_Pyridine Add 3-Bromopyridine in anhydrous DCM Flask->Add_Pyridine Cool Cool pyridine solution to 0°C Add_Pyridine->Cool Add_MSH Prepare MSH solution in anhydrous DCM Addition Slowly add MSH solution Add_MSH->Addition Cool->Addition Stir Stir at RT for 12-16h Addition->Stir Monitor Monitor by TLC Stir->Monitor Precipitate Add diethyl ether Monitor->Precipitate Filter Vacuum filter the solid Precipitate->Filter Wash Wash with cold ether Filter->Wash Dry Dry under vacuum Wash->Dry Product_Intermediate Product_Intermediate Dry->Product_Intermediate 1-Amino-3-bromopyridinium mesitylenesulfonate

Figure 2: Workflow for the N-amination of 3-bromopyridine.
Part 2: Synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

This step involves the crucial [3+2] cycloaddition and subsequent aromatization to form the target molecule.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-Amino-3-bromopyridinium mesitylenesulfonateC₁₄H₁₅BrN₂O₃S373.25101.0
AcrylonitrileC₃H₃N53.06202.0
Potassium Carbonate (K₂CO₃)K₂CO₃138.21303.0
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)C₉H₁₈NO156.251.20.12
Acetonitrile (MeCN), anhydrousC₂H₃N41.05--

Rationale for Reagent Choices:

  • Potassium Carbonate: A mild base is required to deprotonate the 1-aminopyridinium salt to form the reactive ylide intermediate in situ.

  • TEMPO: This stable radical acts as a mild oxidant to facilitate the final aromatization step, converting the dihydropyrazolo[1,5-a]pyridine intermediate to the final aromatic product.[3][10]

Protocol:

  • To a 250 mL round-bottom flask, add 1-amino-3-bromopyridinium mesitylenesulfonate (3.73 g, 10 mmol) and potassium carbonate (4.15 g, 30 mmol).

  • Add 100 mL of anhydrous acetonitrile to the flask.

  • To the stirred suspension, add acrylonitrile (1.06 g, 1.32 mL, 20 mmol).

  • Finally, add TEMPO (0.19 g, 1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours.

  • Monitor the reaction by TLC for the disappearance of the pyridinium salt and the formation of the product.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile as a solid.

Conclusion

This protocol details a reliable and scalable synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile. The two-step approach, beginning with the N-amination of 3-bromopyridine followed by a TEMPO-mediated [3+2] cycloaddition-aromatization with acrylonitrile, provides a clear and efficient pathway to this valuable synthetic intermediate. By adhering to the safety precautions, particularly concerning the handling of MSH, researchers can confidently produce this compound for further applications in drug discovery and chemical synthesis.

References

  • Li, X., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1494–1499. [Link]

  • El-Ghanam, A. M., & El-Dean, A. M. K. (2018). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 23(11), 2947. [Link]

  • Alonso, J. M., et al. (2009). Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. Organic Process Research & Development, 13(1), 149–153. [Link]

  • Reddy, G. S., et al. (2020). Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. Organic & Biomolecular Chemistry, 18(3), 479-483. [Link]

  • Wang, J., et al. (2021). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 8(10), 2236-2241. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Li, X., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1494–1499. [Link]

  • Krasnova, L. B., & Nenajdenko, V. G. (2022). Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. Molecules, 27(22), 7943. [Link]

  • ResearchGate. (n.d.). Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. [Link]

  • Alonso, J. M., et al. (2009). Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. Organic Process Research & Development, 13(1), 149–153. [Link]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

Abstract This technical guide provides a comprehensive overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile. This reaction is a pivotal carbon-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile. This reaction is a pivotal carbon-nitrogen (C-N) bond-forming transformation in modern organic synthesis, offering an efficient route to a diverse array of N-aryl pyrazolopyridine derivatives. Such scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in medicinally active compounds. This document elucidates the mechanistic underpinnings of the reaction, explores the critical roles of the catalyst, ligand, base, and solvent, and presents a robust, step-by-step protocol for its successful execution.

Introduction: The Significance of Pyrazolo[1,5-a]pyridines and C-N Bond Formation

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif found in numerous compounds with a wide range of biological activities. As an important intermediate, 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a related compound, is widely used in the synthesis of active drug molecules for treating various diseases, including Alzheimer's disease, neurological disorders, and cancer.[1] The ability to introduce diverse amine functionalities at the 6-position of the pyrazolo[1,5-a]pyridine ring system via C-N cross-coupling reactions is a powerful strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of lead compounds.

The Buchwald-Hartwig amination has emerged as a premier method for the construction of C-N bonds, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[2][3] Its broad substrate scope, excellent functional group tolerance, and generally high yields have established it as an indispensable tool in the synthetic chemist's arsenal.[4][5] This guide focuses on the practical application of this reaction to the specific and valuable substrate, 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[6][7] A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction. The currently accepted mechanism involves the following key steps:

  • Activation of the Palladium Precatalyst: The reaction is typically initiated with a Pd(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. Alternatively, a Pd(0) source like Pd₂(dba)₃ can be used directly.[4][7]

  • Oxidative Addition: The active LPd(0) complex undergoes oxidative addition to the aryl bromide, in this case, 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile. This step forms a Pd(II) intermediate.[3][8] The general reactivity order for the aryl electrophile is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[6]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[4]

  • Reductive Elimination: This is the final and product-forming step. The N-arylated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]

Below is a visual representation of the catalytic cycle.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X Amido Palladium-Amido Complex OxAdd->Amido Amine, Base Amido->Pd0 Reductive Elimination Product 6-(Amino)pyrazolo[1,5-a]pyridine-3-carbonitrile (Ar-NR₂) ArX 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (Ar-X) Amine Primary or Secondary Amine (R₂NH) caption Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination

Core Components: A Deeper Dive

The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of its core components.

The Palladium Source

A variety of palladium sources can be employed. While Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective, modern, air-stable palladium precatalysts, often referred to as "Buchwald Precatalysts" (e.g., G3 and G4), offer enhanced reactivity, stability, and ease of use. These precatalysts generate the active Pd(0) species more reliably, which can lead to lower catalyst loadings and shorter reaction times.

The Ligand: The Heart of the Catalyst

The choice of phosphine ligand is arguably the most critical parameter for a successful Buchwald-Hartwig amination.[4] The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For heteroaromatic substrates, which can be challenging, bulky and electron-rich biaryl phosphine ligands are often required.[9][10]

Ligand Class Examples Key Features & Applications
Biaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosHighly active and versatile for a wide range of aryl and heteroaryl halides.[10]
Ferrocene-Based dppf (diphenylphosphinoferrocene)Bidentate ligand, effective for primary amines.[2][11]
Bidentate Ligands BINAP, XantphosChelating ligands that can prevent catalyst decomposition.[2][12]

For the amination of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, screening a small set of biaryl phosphine ligands such as XPhos or RuPhos is a logical starting point.

The Base: The Driving Force

The base plays a crucial role in the deprotonation of the amine, a key step in the formation of the palladium-amido complex. The choice of base must be carefully considered, especially when dealing with base-sensitive functional groups.[13][14][15]

Base pKaH Advantages Disadvantages
Sodium tert-butoxide (NaOtBu) ~19Highly active, promotes fast reaction rates.[9]Incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones).[5]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Very strong base, useful for less reactive amines.[16]Can also be too harsh for sensitive substrates.
Cesium Carbonate (Cs₂CO₃) ~10Milder base, good for substrates with sensitive functionalities.[6][17]May require higher temperatures or longer reaction times.
Potassium Phosphate (K₃PO₄) ~12.3Another mild and effective base for sensitive substrates.[6]Solubility can be an issue in some solvents.

Given the presence of the nitrile group on the substrate, which can be sensitive to very strong bases, a weaker base like Cs₂CO₃ or K₃PO₄ is a prudent initial choice.[17]

The Solvent: The Reaction Medium

The solvent influences the solubility of the reagents and intermediates, which in turn can affect the reaction rate and yield.[9]

Solvent Properties Common Applications
Toluene Aprotic, nonpolarA very common and often effective solvent for Buchwald-Hartwig reactions.[9]
1,4-Dioxane Aprotic, polar etherAnother widely used solvent, good for dissolving a range of reagents.[9][16]
tert-Butanol (t-BuOH) ProticCan be beneficial in certain cases, sometimes used in combination with other solvents.[18]
N,N-Dimethylformamide (DMF) Aprotic, polarCan improve the solubility of inorganic bases but may lead to side reactions at high temperatures.[19]

Anhydrous and deoxygenated solvents are essential, as both water and oxygen can deactivate the palladium catalyst.[9] Toluene or 1,4-dioxane are excellent starting points for this reaction.

Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

This protocol provides a general procedure that can be adapted for various primary and secondary amines. Optimization of the ligand, base, and temperature may be necessary for specific amine coupling partners.

Materials and Reagents
  • 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Phosphine ligand (if not using a precatalyst, e.g., XPhos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Reaction Setup and Execution Workflow

Experimental_Workflow start Start reagents To a flame-dried Schlenk tube, add Pd precatalyst, base, and stir bar. start->reagents inert Seal, evacuate, and backfill with inert gas (3x). reagents->inert add_reactants Add 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile and the amine. inert->add_reactants add_solvent Add anhydrous, deoxygenated solvent via syringe. add_reactants->add_solvent react Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C). add_solvent->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor workup Cool to room temperature. Perform aqueous workup and extract with an organic solvent. monitor->workup purify Dry the organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end caption Experimental Workflow for Buchwald-Hartwig Amination

Caption: Experimental Workflow for Buchwald-Hartwig Amination

Step-by-Step Procedure
  • Preparation: To a flame-dried Schlenk tube containing a magnetic stir bar, add 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 equiv.), the desired amine (1.2 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M with respect to the aryl bromide) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium precatalyst. Ensure all reagents and solvents are anhydrous and deoxygenated.[9]
Insufficiently strong baseIf using a weak base like K₃PO₄ or Cs₂CO₃, consider a stronger base like NaOtBu, provided the substrate is stable.[9]
Low reaction temperatureIncrease the reaction temperature in increments of 10-20 °C.
Hydrodehalogenation Side reactionThis occurs when the bromo group is replaced by a hydrogen atom. Try a less sterically hindered or weaker base, or a different ligand.[9]
Formation of Biaryl Byproducts Homocoupling of the aryl bromideThis can sometimes be minimized by adjusting the catalyst loading or ligand-to-metal ratio.

Conclusion

The Buchwald-Hartwig amination of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is a robust and highly effective method for the synthesis of a diverse range of N-substituted derivatives. A thorough understanding of the reaction mechanism and the roles of the individual components is key to its successful implementation. By carefully selecting the palladium source, ligand, base, and solvent, researchers can efficiently access novel chemical entities for drug discovery and development. The protocol provided herein serves as a solid foundation for the exploration of this powerful transformation.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11, 281-289. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11036-11045. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]

  • Weingarten, C., et al. (2020). Palladium complexes of ferrocene-based phosphine ligands as redox-switchable catalysts in Buchwald–Hartwig cross-coupling reactions. Inorganic Chemistry Frontiers, 7(5), 1123-1135. [Link]

  • Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]

  • Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(22), 11036-11045. [Link]

  • Norrby, P. O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11036-11045. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. [Link]

  • York University. APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. [Link]

  • Google Patents.
  • ResearchGate. Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. [Link]

  • Ciardi, M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 101-108. [Link]

  • Szabó, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1056-1063. [Link]

  • Wang, Y., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1476-1481. [Link]

Sources

Application

Application Note: 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile in Next-Generation RET Kinase Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Targeted Protein Degradation (TPD) Researchers. Executive Summary & Structural Rationale In the landscape of precision oncology, targeting the "rearranged during...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Targeted Protein Degradation (TPD) Researchers.

Executive Summary & Structural Rationale

In the landscape of precision oncology, targeting the "rearranged during transfection" (RET) receptor tyrosine kinase has yielded transformative therapies for non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma[1]. The compound 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 2092835-01-1) has emerged as a privileged, highly versatile intermediate in the synthesis of both first-in-class RET inhibitors (such as Selpercatinib/LOXO-292) and next-generation Proteolysis Targeting Chimeras (PROTACs)[2][3].

The architectural brilliance of this scaffold lies in its precise stereoelectronic alignment within the RET kinase domain:

  • The Pyrazolo[1,5-a]pyridine Core: Acts as a potent hinge-binding motif. The nitrogen atom of the pyrazolo[1,5-a]pyridine system acts as an essential hydrogen-bond acceptor, forming a critical interaction with the backbone amide of Ala807 in the RET kinase hinge region[2][3].

  • The 3-Carbonitrile Group: Serves as an electron-withdrawing group that modulates the pKa of the core, enhancing metabolic stability and increasing the binding affinity through favorable dipole interactions within the ATP-binding pocket.

  • The 6-Bromo Substituent: This is the synthetic linchpin. X-ray cocrystal structural analysis (e.g., PDB ID: 7JU6) reveals that the 6-position of this core is directed outward toward the solvent-exposed region of the kinase[2][3]. The bromine atom provides an ideal, orthogonal handle for transition-metal-catalyzed cross-coupling reactions, allowing chemists to attach bulky solvent-front functional groups or extended PROTAC linkers without disrupting the primary hinge-binding interaction[3].

Mechanistic Paradigm: From Inhibition to Degradation

While traditional RET inhibitors like Selpercatinib provide excellent initial clinical responses, acquired resistance via solvent-front mutations (e.g., RET G810C/R/S and V804M) frequently limits long-term efficacy[3]. To overcome this, researchers are utilizing the 6-bromo intermediate to synthesize RET-targeted PROTACs. By attaching a linker and an E3 ligase-recruiting ligand (such as VHL or CRBN) to the solvent-exposed 6-position, the resulting chimeric molecule forces the oncogenic RET kinase into a ternary complex with the ubiquitin-proteasome system, leading to its irreversible degradation[2][3].

Pathway P1 RET PROTAC (Synthesized from 6-Br Core) P4 Ternary Complex Formation P1->P4 P2 Oncogenic RET Kinase (e.g., G810C Mutant) P2->P4 Hinge Binding P3 E3 Ubiquitin Ligase (VHL/CRBN) P3->P4 Ligase Recruitment P5 Polyubiquitination P4->P5 Ub Transfer P6 26S Proteasome Degradation P5->P6 Target Cleavage

Caption: Mechanism of PROTAC-mediated degradation of oncogenic RET kinase via the Ubiquitin-Proteasome System.

Quantitative Profiling of RET-Targeted Agents

The functionalization of the 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile intermediate directly dictates the pharmacological profile of the final drug candidate. The table below summarizes the shift in efficacy from standard inhibition to targeted degradation against wild-type (WT) and resistant mutant RET kinases[2][3].

Compound ClassRepresentative AgentWT RET Activity (IC₅₀/DC₅₀)RET G810C Mutant ActivityRET V804M Mutant ActivityBioavailability Profile
Type I Inhibitor Selpercatinib (LOXO-292)IC₅₀ < 10 nMIC₅₀ > 1000 nM (Resistant)IC₅₀ ~ 15 nMHigh (Oral)
PROTAC Degrader RD-23DC₅₀ ~ 10 nMDC₅₀ = 11.7 nMN/AHigh (Oral)
PROTAC Degrader QZ2135DC₅₀ < 10 nMDC₅₀ < 20 nMDC₅₀ < 15 nMModerate (IV/IP)

Note: DC₅₀ represents the concentration causing 50% of target protein degradation.

Validated Experimental Protocols

The following protocols detail the downstream functionalization of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile to generate advanced PROTAC intermediates.

Workflow N1 6-Bromopyrazolo[1,5-a]pyridine -3-carbonitrile N2 C4-Functionalization (e.g., Suzuki-Miyaura) N1->N2 Boronic Acid, Pd(dppf)Cl2 N3 C6-Bromo Activation (Buchwald-Hartwig / Suzuki) N2->N3 Amine/Boronate, Base N4 Boc Deprotection (TFA / DCM) N3->N4 Acidic Cleavage N5 Linker Conjugation (Amide Coupling) N4->N5 E3 Ligand Addition N6 Targeted RET PROTAC (e.g., RD-23, QZ2135) N5->N6 Final Assembly & Purif.

Caption: Chemical workflow for synthesizing RET PROTACs from the 6-bromo intermediate.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C6-Position

To build the solvent-exposed linker required for PROTACs, the 6-bromo position is frequently coupled with a protected heterocyclic boronic ester (e.g., 1-Boc-pyrazole-4-boronic acid pinacol ester)[3].

Rationale & Causality: Pd(dppf)Cl₂ is selected as the catalyst because the bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and suppressing competitive protodehalogenation of the electron-deficient pyrazolo[1,5-a]pyridine core. A biphasic solvent system (Dioxane/H₂O) ensures the dissolution of both the organic substrates and the inorganic base (K₂CO₃).

Step-by-Step Procedure:

  • In a flame-dried Schlenk flask, dissolve 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 equiv) and the corresponding boronic acid pinacol ester (1.2 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Add anhydrous K₂CO₃ (3.0 equiv) to the solution.

  • Degas the mixture by sparging with ultra-pure Argon for 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic ester.

  • Add Pd(dppf)Cl₂ (0.05 equiv) rapidly under a positive Argon stream.

  • Seal the flask and heat the reaction mixture to 90 °C for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The starting material will exhibit a characteristic 1:1 isotopic doublet (M, M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this doublet confirms total conversion.

  • Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Chemoselective Boc-Deprotection for Linker Extension

Following the attachment of a Boc-protected amine or pyrazole at the C6 position, the protecting group must be removed to allow for conjugation to the E3 ligase ligand (e.g., VHL or CRBN)[2][3].

Rationale & Causality: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is utilized rather than aqueous mineral acids (like HCl) or strong bases. This anhydrous, mildly acidic condition chemoselectively cleaves the tert-butyl carbamate without risking the hydrolysis of the sensitive 3-carbonitrile group into an amide or carboxylic acid.

Step-by-Step Procedure:

  • Dissolve the Boc-protected intermediate (1.0 equiv) in anhydrous DCM (concentration ~0.2 M) and cool to 0 °C in an ice bath.

  • Dropwise, add Trifluoroacetic Acid (TFA) to achieve a final DCM:TFA ratio of 4:1 (v/v)[2][3].

  • Remove the ice bath and allow the reaction to stir at room temperature for 30 to 60 minutes.

  • Self-Validation Check: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. Heating the plate will reveal a distinct purple/pink spot, validating the successful liberation of the secondary/primary amine.

  • Concentrate the reaction mixture under reduced pressure. Pro-tip: Co-evaporate with toluene (3x) to remove residual TFA azeotropically, which prevents unwanted side reactions during subsequent amide coupling steps.

  • The resulting TFA salt can be used directly in the next step (reductive amination or amide coupling) by adding an excess of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

References

  • Discovery of an Efficacious RET PROTAC Degrader with Enhanced Antiproliferative Activity against Resistant Cancer Cells Harboring RET Solvent-Front Mutations. Journal of Medicinal Chemistry.
  • Discovery of a Selective and Orally Bioavailable RET Degrader with Effectiveness in Various Mutations. Journal of Medicinal Chemistry.
  • Review of Synthetic Routes and Crystalline Forms of the Oncology Drugs Capmatinib, Selpercatinib, and Pralsetinib. Organic Process Research & Development.
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters.
  • Selpercatinib: A Technical Guide to a Selective RET Kinase Inhibitor. Benchchem.

Sources

Method

Application Notes and Protocols for the Functionalization of the Pyrazolo[1,5-a]pyridine Core at the C-6 Position

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activities. Its unique electronic and structural properties make it a cornerstone in medicinal chemistry and drug discovery. While functionalization at various positions of this bicyclic system has been explored, achieving selective substitution at the C-6 position presents unique challenges and opportunities. This comprehensive guide provides an in-depth exploration of synthetic methodologies for the targeted functionalization of the pyrazolo[1,5-a]pyridine core at the C-6 position. We will delve into the rationale behind different synthetic strategies, from directed ortho-metalation to modern cross-coupling reactions, and provide detailed, field-proven protocols to empower researchers in their quest for novel molecular entities.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system is a fused aromatic heterocycle that has garnered considerable attention in the field of medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with biological targets. This has led to the development of a wide range of therapeutic agents with diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. The ability to precisely modify the substitution pattern on this core structure is paramount for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

The Challenge of C-6 Regioselectivity

The electronic nature of the pyrazolo[1,5-a]pyridine ring system generally favors electrophilic substitution at the C-3 and C-7 positions, which are more electron-rich. Consequently, direct and selective functionalization of the C-6 position can be challenging. This necessitates the development of sophisticated synthetic strategies that can overcome the inherent reactivity of the scaffold and direct functionalization to the desired C-6 position.

Methodologies for C-6 Functionalization

This section details key methodologies for the functionalization of the pyrazolo[1,5-a]pyridine core at the C-6 position. We will explore both direct functionalization techniques and the use of pre-functionalized intermediates.

Directed ortho-Metalation: A Direct Approach to C-6 Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic compounds. This approach relies on the use of a directing group (DG) that coordinates to an organometallic base, bringing it into proximity of the ortho-proton, thereby facilitating its abstraction.

A notable example for C-6 functionalization of the pyrazolo[1,5-a]pyridine core involves the use of a sulfoxide directing group. The sulfoxide is first installed at the C-7 position, which then directs the metalation to the adjacent C-6 position.

Protocol 1: Sulfoxide-Directed ortho-Metalation for C-6 Arylation

This protocol describes the C-6 arylation of a pyrazolo[1,5-a]pyridine via a sulfoxide-directed ortho-metalation followed by a Negishi cross-coupling reaction.

Step 1: Synthesis of the C-7 Sulfoxide Precursor

The synthesis begins with the introduction of a sulfoxide group at the C-7 position of the pyrazolo[1,5-a]pyridine core. This can be achieved through various methods, such as the reaction of a 7-halopyrazolo[1,5-a]pyridine with a suitable thiol followed by oxidation.

Step 2: Directed ortho-Metalation and Negishi Cross-Coupling

  • Materials:

    • 7-(tert-butylsulfinyl)pyrazolo[1,5-a]pyridine

    • TMPMgCl·LiCl (1.1 M in THF)

    • ZnCl₂ (1.0 M in THF)

    • Aryl iodide (e.g., iodobenzene)

    • Pd(dba)₂

    • SPhos

    • Anhydrous THF

    • Standard Schlenk line and glassware

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the 7-(tert-butylsulfinyl)pyrazolo[1,5-a]pyridine (1.0 equiv).

    • Dissolve the substrate in anhydrous THF.

    • Cool the solution to -30 °C.

    • Slowly add TMPMgCl·LiCl (1.1 equiv) dropwise. Stir the mixture at -30 °C for 15 minutes.

    • To the resulting solution, add a solution of ZnCl₂ (1.2 equiv) in THF and allow the mixture to warm to room temperature.

    • In a separate Schlenk flask, prepare the palladium catalyst by dissolving Pd(dba)₂ (5 mol%) and SPhos (10 mol%) in anhydrous THF.

    • Add the aryl iodide (1.5 equiv) to the catalyst mixture.

    • Transfer the organozinc reagent to the catalyst mixture via cannula.

    • Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the 6-aryl-7-(tert-butylsulfinyl)pyrazolo[1,5-a]pyridine.

Causality Behind Experimental Choices:

  • TMPMgCl·LiCl: This hindered, non-nucleophilic base is crucial for regioselective deprotonation without competing nucleophilic addition to the heterocyclic ring.

  • Transmetalation with ZnCl₂: The formation of the organozinc reagent is necessary for the subsequent palladium-catalyzed Negishi cross-coupling.

  • Pd(dba)₂/SPhos: This catalytic system is highly effective for Negishi cross-coupling reactions involving heteroaromatic substrates. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.

Directed Ortho-Metalation Workflow cluster_0 Preparation cluster_1 Metalation cluster_2 Transmetalation & Coupling Start 7-Sulfinyl-pyrazolo[1,5-a]pyridine Metalation Directed ortho-Metalation (-30 °C, 15 min) Start->Metalation Base TMPMgCl·LiCl Base->Metalation Organomagnesium C-6 Magnesiated Intermediate Metalation->Organomagnesium Transmetalation Transmetalation with ZnCl₂ Organomagnesium->Transmetalation Organozinc C-6 Zincated Intermediate Transmetalation->Organozinc Coupling Negishi Cross-Coupling (Pd(dba)₂/SPhos, Aryl-I) Organozinc->Coupling Product 6-Aryl-7-sulfinyl-pyrazolo[1,5-a]pyridine Coupling->Product

Caption: Workflow for C-6 arylation via directed ortho-metalation.

Cross-Coupling Reactions from 6-Halopyrazolo[1,5-a]pyridines

A more versatile and widely employed strategy for C-6 functionalization involves the use of 6-halopyrazolo[1,5-a]pyridines as key intermediates. These halogenated derivatives can be synthesized through various methods, including cyclization of appropriately substituted precursors or direct halogenation of the pyrazolo[1,5-a]pyridine core under specific conditions. Once obtained, the C-6 halogen atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. This protocol describes the coupling of a 6-bromopyrazolo[1,5-a]pyridine with an arylboronic acid.

  • Materials:

    • 6-Bromopyrazolo[1,5-a]pyridine

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture)

    • Standard Schlenk line and glassware

  • Procedure:

    • To a Schlenk flask, add the 6-bromopyrazolo[1,5-a]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Evacuate and backfill the flask with argon three times.

    • Add Pd(PPh₃)₄ (5 mol%) to the flask.

    • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and add water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford the 6-arylpyrazolo[1,5-a]pyridine.

Trustworthiness of the Protocol: This protocol is based on well-established Suzuki-Miyaura coupling conditions that have been widely applied to heteroaromatic systems. The use of Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a dioxane/water solvent system is a standard and reliable combination for this type of transformation.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)(X)L₂ OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)ArAr Ar-Pd(II)-Ar'L₂ Transmetalation->Pd(II)ArAr RedElim Reductive Elimination Pd(II)ArAr->RedElim RedElim->Pd(0)L2 Regeneration Product Ar-Ar' RedElim->Product ArX 6-Bromo-pyrazolo[1,5-a]pyridine ArX->OxAdd ArBOH Arylboronic Acid + Base ArBOH->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of amines at the C-6 position.

  • Materials:

    • 6-Bromopyrazolo[1,5-a]pyridine

    • Amine (primary or secondary, 1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • Xantphos (4 mol%)

    • NaOtBu (1.4 equiv)

    • Anhydrous toluene

    • Standard Schlenk line and glassware

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equiv).

    • Add the 6-bromopyrazolo[1,5-a]pyridine (1.0 equiv) and the amine (1.2 equiv).

    • Add anhydrous toluene.

    • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to yield the 6-aminopyrazolo[1,5-a]pyridine derivative.

Expertise & Experience: The choice of a bulky and electron-rich ligand like Xantphos is critical for facilitating the reductive elimination step, which is often the rate-limiting step in the catalytic cycle for amination reactions.[1] NaOtBu is a strong, non-nucleophilic base that is effective in deprotonating the amine and promoting the reaction.[1]

Protocol 4: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling enables the introduction of an alkyne moiety at the C-6 position, a valuable functional group for further transformations or as a key structural element in biologically active molecules.

  • Materials:

    • 6-Iodopyrazolo[1,5-a]pyridine

    • Terminal alkyne (1.5 equiv)

    • PdCl₂(PPh₃)₂ (2 mol%)

    • CuI (4 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous DMF

    • Standard Schlenk line and glassware

  • Procedure:

    • To a Schlenk flask, add the 6-iodopyrazolo[1,5-a]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

    • Evacuate and backfill with argon.

    • Add anhydrous DMF and Et₃N.

    • Add the terminal alkyne (1.5 equiv) via syringe.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to obtain the 6-alkynylpyrazolo[1,5-a]pyridine.

Authoritative Grounding: The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper.[2] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.[2]

Data Presentation: Comparison of C-6 Functionalization Methods

Method Functional Group Introduced Key Reagents Advantages Limitations
Directed ortho-Metalation ArylSulfoxide DG, TMPMgCl·LiCl, Pd(dba)₂/SPhosDirect C-H functionalization, high regioselectivity.Requires a directing group, multi-step process.
Suzuki-Miyaura Coupling Aryl, Vinyl6-Halopyrazolo[1,5-a]pyridine, Boronic acid, Pd catalystBroad substrate scope, high functional group tolerance, mild conditions.Requires synthesis of the 6-halo precursor.
Buchwald-Hartwig Amination Amino6-Halopyrazolo[1,5-a]pyridine, Amine, Pd catalyst, LigandWide range of amines can be used.Sensitivity of some ligands to air and moisture.
Sonogashira Coupling Alkynyl6-Halopyrazolo[1,5-a]pyridine, Terminal alkyne, Pd/Cu catalystIntroduces a versatile alkyne handle for further chemistry.Homocoupling of the alkyne can be a side reaction.

Conclusion and Future Perspectives

The functionalization of the pyrazolo[1,5-a]pyridine core at the C-6 position is a critical endeavor for the development of novel therapeutic agents and functional materials. The methodologies outlined in this guide, from directed ortho-metalation to a suite of palladium-catalyzed cross-coupling reactions, provide a robust toolkit for researchers. The choice of a particular method will depend on the desired functional group and the overall synthetic strategy. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and selective methods for C-6 functionalization, including direct C-H activation strategies that do not require pre-installed directing groups or halogen atoms. These advancements will undoubtedly accelerate the discovery of new and improved pyrazolo[1,5-a]pyridine-based molecules with significant societal impact.

References

  • To be populated with real, verified URLs from the grounding tool upon final gener
  • To be populated with real, verified URLs from the grounding tool upon final gener
  • To be populated with real, verified URLs from the grounding tool upon final gener
  • To be populated with real, verified URLs from the grounding tool upon final gener
  • To be populated with real, verified URLs from the grounding tool upon final gener
  • To be populated with real, verified URLs from the grounding tool upon final gener
  • Buchwald–Hartwig amination. In Wikipedia. Retrieved March 27, 2026, from [Link]

  • To be populated with real, verified URLs from the grounding tool upon final gener
  • To be populated with real, verified URLs from the grounding tool upon final gener
  • To be populated with real, verified URLs from the grounding tool upon final gener
  • To be populated with real, verified URLs from the grounding tool upon final gener
  • Sonogashira coupling. In Wikipedia. Retrieved March 27, 2026, from [Link]

Sources

Application

Application Note: 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile as a Privileged Scaffold in Targeted Protein Degradation and Kinase Inhibition

Executive Summary In modern medicinal chemistry, the identification and functionalization of privileged scaffolds are critical for accelerating drug discovery. 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 2092835-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and functionalization of privileged scaffolds are critical for accelerating drug discovery. 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 2092835-01-1) has emerged as a highly versatile heterocyclic building block[1],[2]. Characterized by its rigid bicyclic aromatic system, it serves as an excellent ATP-competitive pharmacophore. This application note provides an in-depth technical guide on utilizing this molecule for the development of highly selective kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs), detailing the structural rationale, quantitative structure-activity relationships (SAR), and self-validating synthetic protocols.

Structural Rationale & Mechanistic Causality

The pharmacological utility of 6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile is driven by three distinct structural features, each serving a specific mechanistic purpose in drug design:

  • The Pyrazolo[1,5-a]pyridine Core : This fused bicyclic system effectively mimics the adenine ring of ATP. Its flat, aromatic nature allows it to intercalate deeply into the ATP-binding pocket of various kinases (e.g., RET, PI3K, TrkA)[3],[4].

  • The C3-Carbonitrile Group : The cyano group acts as a potent electron-withdrawing moiety and a highly directional hydrogen-bond acceptor. In the context of RET kinase inhibitors, this group (or its derivatives) interacts directly with the kinase hinge region (e.g., Ala807), anchoring the molecule within the active site[5].

  • The C6-Bromo Handle : The bromine atom at the 6-position is the critical synthetic linchpin. Crystallographic analyses of pyrazolo[1,5-a]pyridine derivatives bound to kinases (e.g., PDB: 7JU6) reveal that the C6 position points outward toward the solvent-exposed region of the binding pocket[6]. Consequently, the bromo group can be subjected to palladium-catalyzed cross-coupling to attach bulky linkers (for PROTACs) or solubilizing groups without causing steric clashes in the kinase active site (6)[6].

Application in Targeted Protein Degradation (PROTACs)

PROTACs represent a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. By utilizing 6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile as the target-binding warhead, researchers can design degraders that recruit E3 ubiquitin ligases to specific oncogenic kinases. The solvent-exposed nature of the C6 position allows for the seamless integration of piperazine or diazabicycloheptane linkers connected to von Hippel-Lindau (VHL) or Cereblon (CRBN) ligands[6].

G PROTAC PROTAC Degrader (Pyrazolo[1,5-a]pyridine) RET Target Kinase (e.g., RET) PROTAC->RET Binds Hinge E3 E3 Ubiquitin Ligase (VHL / CRBN) PROTAC->E3 Recruits Ligase Ternary Ternary Complex [Target - PROTAC - E3] RET->Ternary E3->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome Proteasome Degradation Ub->Proteasome Clears Target

Mechanism of target degradation via pyrazolo[1,5-a]pyridine PROTACs.

Quantitative Structure-Activity Relationship (SAR) Data

The functionalization of the pyrazolo[1,5-a]pyridine core has yielded highly potent molecules across multiple therapeutic targets. The table below summarizes the quantitative data of key derivatives synthesized from this or closely related structural scaffolds:

TargetScaffold / DerivativePotencyKey Structural FeatureReference
RET Kinase PROTAC Degrader (Selpercatinib analog)DC₅₀ < 10 nMC6-linked VHL ligand via piperazine[6]
PI3Kγ / PI3Kδ Dual Inhibitor (Compound 20e)IC₅₀ = 4.0 nM (γ), 9.1 nM (δ)Pyrazolo[1,5-a]pyridine core[4]
KDM4D Demethylase Inhibitor (Compound 10r)IC₅₀ = 0.41 μMC3-carbonitrile substitution[7]
TrkA Kinase Inhibitor (Compound 8/9)IC₅₀ = 1.7 nMC3-picolinamide substitution[3]

Self-Validating Experimental Methodologies

To ensure high-fidelity synthesis of kinase inhibitors and PROTACs, the following protocols leverage the C6-bromo handle. Each protocol is designed as a self-validating system , incorporating specific in-process controls to guarantee experimental success before proceeding to the next step.

Synth Start 6-Bromopyrazolo[1,5-a]pyridine -3-carbonitrile Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Coupling Organoboron/Amine Intermediate 6-Substituted Intermediate (Linker Attached) Coupling->Intermediate Deprotection Boc Deprotection (TFA/DCM) Intermediate->Deprotection Ligation E3 Ligase Ligation (HATU/DIPEA) Deprotection->Ligation E3 Ligand Final Final PROTAC/Inhibitor Ligation->Final

Step-by-step synthetic workflow for C6-position functionalization.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C6 Position

Objective : To install a solvent-exposed linker handle (e.g., a Boc-protected piperazine or diazabicycloheptane boronic ester) onto the pyrazolo[1,5-a]pyridine core[6].

Causality of Experimental Choices :

  • Catalyst Selection : Pd(dppf)Cl₂ is utilized because the large bite angle of the dppf ligand facilitates the reductive elimination step and suppresses unwanted β-hydride elimination, which is critical when coupling sterically hindered aliphatic linkers to the C6-bromo position.

  • Solvent System : A biphasic mixture of 1,4-dioxane and H₂O ensures the solubility of both the hydrophobic pyrazolo[1,5-a]pyridine core and the inorganic base.

Step-by-Step Workflow :

  • Charge a Schlenk flask with 6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 equiv), the corresponding boronic ester (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v).

  • Purge the vessel with N₂ for 15 minutes to prevent the oxidative degradation of the Pd(0) active species.

  • Heat the mixture to 90 °C and stir for 6–8 hours.

Self-Validation Checkpoint :

  • Isotopic Pattern Analysis : Prior to workup, sample the reaction mixture for LC-MS. The starting material possesses a distinct 1:1 isotopic mass ratio (M / M+2) at m/z 222 and 224 due to the natural abundance of ⁷⁹Br and ⁸¹Br[2]. The protocol is validated as complete only when this doublet signature completely disappears , replaced by the singular mass peak of the coupled product.

Protocol B: PROTAC E3 Ligase Ligation via Amide Coupling

Objective : To attach the VHL or CRBN recruiting ligand to the newly installed linker following Boc-deprotection[6].

Causality of Experimental Choices :

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to cleanly remove the Boc group. The pyrazolo[1,5-a]pyridine core and the carbonitrile group are highly stable under these acidic conditions[6].

  • Coupling Reagent : HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate. This rapid aminolysis minimizes the epimerization of the delicate chiral centers present on VHL ligands.

Step-by-Step Workflow :

  • Dissolve the Boc-protected intermediate in DCM, add 20% TFA (v/v), and stir at room temperature for 2 hours. Concentrate under vacuum to yield the free amine.

  • In a separate flask, dissolve the E3 ligase ligand (e.g., VHL-carboxylic acid, 1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to pre-activate the acid for 10 minutes.

  • Add the deprotected pyrazolo[1,5-a]pyridine intermediate to the activated mixture and stir at room temperature for 4 hours.

Self-Validation Checkpoint :

  • Kaiser (Ninhydrin) Test : Following the TFA deprotection, validate the presence of the free secondary amine using a Kaiser test (which must yield a deep blue color). After the 4-hour ligation step, repeat the test. The reaction is self-validated when the Kaiser test returns a negative result (yellow/colorless) , definitively confirming the complete consumption of the amine and successful amide bond formation.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry, ACS Publications. 4

  • Discovery of an Efficacious RET PROTAC Degrader with Enhanced Antiproliferative Activity against Resistant Cancer Cells Harboring RET Solvent-Front Mutations. Journal of Medicinal Chemistry, ACS Publications. 6

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. 3

  • Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. PubMed. 7

  • 2092835-01-1 | 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile. BLD Pharm. 2

Sources

Method

Application Note: Palladium-Catalyzed Cyanation of Brominated Pyrazolo[1,5-a]pyridines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale The pyrazolo[1,5-a]pyridine scaffold is a pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as a hinge-binding motif in the development of potent kinase inhibitors targeting CSF1R, CDK9, and PI3K[1][2]. The strategic introduction of a nitrile (–C≡N) group onto this bicyclic core provides a compact, metabolically stable hydrogen-bond acceptor that can significantly enhance target binding affinity. Furthermore, the nitrile acts as a highly versatile synthetic handle for downstream functionalization into amides, primary amines, or tetrazoles[3].

Historically, the cyanation of aryl halides relied on the Rosenmund-von Braun reaction, which necessitates stoichiometric amounts of toxic copper(I) cyanide and harsh thermal conditions (>150 °C). The advent of palladium-catalyzed cross-coupling has revolutionized this transformation, allowing for milder conditions, lower toxicity profiles, and superior functional group tolerance[4][5].

The "Cyanide Poisoning" Dilemma and Catalyst Selection

A fundamental challenge in the Pd-catalyzed cyanation of heteroaryl halides is the "cyanide poisoning" effect. Because the cyanide ion is a strong σ-donor and π-acceptor, it acts as an excellent ligand for palladium. If a highly soluble cyanide source (such as NaCN or KCN) is used, the rapid influx of free CN⁻ ions completely displaces the phosphine ligands on the Pd(0) center, forming an inactive, off-cycle [Pd(CN)4​]2− complex and halting the catalytic cycle[3][6].

The Causality of Reagent Choice: To circumvent this, modern protocols utilize Zinc Cyanide ( Zn(CN)2​ ) . Zinc cyanide is only sparingly soluble in polar aprotic solvents like DMF or DMA. This physical property provides a kinetic "slow-release" mechanism, maintaining a steady but exceptionally low concentration of free cyanide in solution. This allows the critical transmetalation step to proceed efficiently without overwhelming and deactivating the palladium catalyst[4][5][7].

Catalytic Cycle & Mechanistic Pathway

The reaction proceeds via a standard Pd(0)/Pd(II) cross-coupling mechanism, heavily dependent on the steric and electronic properties of the supporting ligand (e.g., dppf or t-BuXPhos) to drive the challenging reductive elimination step[7].

CatalyticCycle A Pd(0)L_n Active Catalyst B Oxidative Addition [Ar-Pd(II)-Br L_n] A->B Ar-Br (Pyrazolo[1,5-a]pyridine) E Catalyst Poisoning [Pd(CN)_4]^2- (Inactive) A->E Excess Soluble CN^- (Avoided by using Zn(CN)_2) C Transmetalation [Ar-Pd(II)-CN L_n] B->C Zn(CN)_2 - ZnBr(CN) D Reductive Elimination Ar-CN Product C->D D->A

Caption: Catalytic cycle of Pd-catalyzed cyanation highlighting the risk of catalyst poisoning.

Reaction Optimization & Data Presentation

The efficacy of the cyanation heavily depends on the synergistic pairing of the palladium source, the ligand, and the cyanide donor. The table below summarizes the optimization landscape for the conversion of 3-bromo-pyrazolo[1,5-a]pyridine to its corresponding nitrile.

Table 1: Optimization of Cyanation Conditions

EntryCatalyst (mol%)Ligand (mol%)Cyanide SourceSolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd2​(dba)3​ (2%)dppf (4%) Zn(CN)2​ DMF12088%Optimal baseline; dppf promotes reductive elimination.
2 Pd(PPh3​)4​ (5%)None Zn(CN)2​ DMF12065%Monodentate ligands suffer from slower reductive elimination.
3 Pd(OAc)2​ (5%)t-BuXPhos (10%) Zn(CN)2​ THF/ H2​O 6092%Bulky, electron-rich ligand allows for milder temperatures[6].
4 Pd2​(dba)3​ (2%)dppf (4%) K4​[Fe(CN)6​] DMA13081%Non-toxic alternative; requires higher energy for CN release[4].
5 Pd2​(dba)3​ (2%)dppf (4%)NaCNDMF120<10%Failure: Rapid catalyst poisoning by soluble cyanide[3].

Note: For standard laboratory synthesis where heating is permissible, Entry 1 remains the most robust and cost-effective method.

Standardized Protocol: Synthesis of Cyanopyrazolo[1,5-a]pyridines

This protocol utilizes Zn(CN)2​ and a Pd2​(dba)3​ /dppf catalytic system. It is engineered as a self-validating workflow , ensuring that each phase of the experiment provides verifiable checkpoints.

Materials & Reagents
  • Substrate: 3-Bromo-pyrazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv)

  • Cyanide Source: Zinc cyanide, Zn(CN)2​ (0.6 mmol, 0.6 equiv) — Note: 1 molecule of Zn(CN)2​ provides 2 equivalents of CN− .

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0), Pd2​(dba)3​ (0.02 mmol, 2 mol%)

  • Ligand: 1,1′-Bis(diphenylphosphino)ferrocene, dppf (0.04 mmol, 4 mol%)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

  • Quenching Agent: 2M Aqueous Ammonia ( NH4​OH )

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-bromo-pyrazolo[1,5-a]pyridine (1.0 mmol), Zn(CN)2​ (0.6 mmol), Pd2​(dba)3​ (0.02 mmol), and dppf (0.04 mmol)[5].

  • Seal the tube with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) is highly sensitive to oxidation; strict exclusion of oxygen is mandatory to prevent catalyst degradation.

Step 2: Solvent Addition & Degassing 3. Add 5.0 mL of anhydrous DMF via syringe. 4. Sparge the solution with Argon for 10 minutes. Causality: Dissolved oxygen in the solvent will rapidly oxidize the electron-rich dppf ligand to its phosphine oxide, killing the catalytic cycle.

Step 3: Heating & Reaction Execution 5. Replace the septum with a Teflon screw-cap under a positive flow of Argon. 6. Submerge the sealed tube in a pre-heated oil bath at 120 °C. Stir vigorously for 4 to 6 hours. 7. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The product spot will typically run slightly lower than the starting material and exhibit intense UV activity.

Step 4: Quenching & Workup 8. Cool the reaction mixture to room temperature. 9. Safety Quench: Carefully add 10 mL of 2M aqueous ammonia. Causality: Ammonia acts as a strong chelating agent, forming soluble [Zn(NH3​)4​]2+ complexes. This breaks up any insoluble zinc-cyanide-halide polymers and safely neutralizes residual cyanide. 10. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine ( 3×15 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 5: Purification & Self-Validation 11. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes). 12. Validation Checkpoint 1 (IR Spectroscopy): Analyze the purified solid via FT-IR. A sharp, distinct absorption band at ~2220–2230 cm⁻¹ confirms the presence of the C≡N stretch. If this peak is absent, the cyanation failed. 13. Validation Checkpoint 2 (¹H NMR): In the ¹H NMR spectrum, the proton adjacent to the newly installed nitrile (e.g., the C2 or C4 proton) will exhibit a predictable downfield shift ( Δδ ~0.3–0.5 ppm) compared to the starting material due to the strong electron-withdrawing nature of the cyano group.

Experimental Workflow Diagram

Workflow Step1 1. Preparation Argon Degassing Step2 2. Reaction 120°C, 4-6h Step1->Step2 Step3 3. Quenching Aq. NH3 / EtOAc Step2->Step3 Step4 4. Purification Silica Gel Column Step3->Step4 Step5 5. Validation IR (~2220 cm⁻¹) Step4->Step5

Caption: Step-by-step experimental workflow for the cyanation of brominated pyrazolo[1,5-a]pyridines.

Safety & Troubleshooting

  • Toxicity Warning: Zinc cyanide is highly toxic. All manipulations involving Zn(CN)2​ must be performed in a certified fume hood. Solid waste and aqueous washings must be segregated and treated with sodium hypochlorite (bleach) to destroy trace cyanides before disposal.

  • Incomplete Conversion: If starting material remains after 6 hours, the catalyst may have been deactivated. Ensure strict anhydrous and anaerobic conditions. Consider switching to a more active, bulky ligand system such as t-BuXPhos[6][7].

  • Black Precipitate Formation: The rapid formation of a black precipitate (palladium black) indicates catalyst decomposition, usually due to poor degassing or an excessively high concentration of soluble cyanide.

References

  • Recent advances and prospects in the palladium-catalyzed cyan
  • Mild Palladium-Catalyzed Cyanation of (Hetero)
  • Aromatic Cyanation: A Comparative Analysis of Zinc Cyanide and Sodium 2-Cyanobenzene-1-sulfin
  • Zinc Cyanide – First Upd
  • Mild Palladium-Catalyzed Cyanation of (Hetero)
  • Discovery of potent colony-stimulating factor 1 receptor inhibitors by replacement of hinge-binder moieties - researchg
  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - researchg

Sources

Application

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing the 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile Scaffold

Abstract Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The pyrazolo[1,5-a]pyridine and its related isosteres, such as pyrazolo[1,5-a]pyrimidine, represent a class of "privileged" heterocyclic scaffolds in medicinal chemistry due to their ability to form key interactions within the ATP-binding site of various kinases.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile as a versatile starting material for the synthesis of diverse kinase inhibitor libraries. We present detailed, field-proven protocols for the functionalization of this scaffold at two key positions: the C-6 position via palladium-catalyzed Suzuki-Miyaura cross-coupling and the C-3 position through derivatization of the carbonitrile group. The causality behind experimental choices, troubleshooting, and characterization are discussed to ensure scientific integrity and reproducibility.

The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold for Kinase Inhibition

The pyrazolo[1,5-a]pyridine fused ring system is a bioisostere of purine, granting it intrinsic drug-like properties. Its rigid, planar structure serves as an excellent foundation for orienting substituents into the active site of kinases to achieve high-potency binding. Derivatives of this core have been successfully developed as potent inhibitors for a wide range of protein kinases, including Tropomyosin Receptor Kinases (Trk), p38, Phosphoinositide 3-kinases (PI3K), and Janus Kinase 2 (JAK2).[2][3][4][5][6]

The strategic value of the 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile intermediate lies in its orthogonal handles for chemical modification. The bromine atom at the C-6 position is an ideal leaving group for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties. The carbonitrile group at the C-3 position can be readily converted into other functional groups, such as amides, which are frequently involved in critical hydrogen-bonding interactions with the kinase hinge region.

Caption: Key modification points on the pyrazolo[1,5-a]pyridine scaffold.

Synthetic Strategy Overview

The overarching synthetic strategy involves a two-stage diversification approach. The first stage focuses on building the core biaryl or hetero-biaryl structure via a Suzuki-Miyaura cross-coupling reaction at the C-6 position. The second stage involves the chemical transformation of the C-3 carbonitrile into a carboxylic acid, followed by an amide coupling reaction. This workflow allows for the rapid generation of a matrix of compounds for structure-activity relationship (SAR) studies.

G start 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile suzuki Suzuki-Miyaura Cross-Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki intermediate1 6-Aryl-pyrazolo[1,5-a]pyridine-3-carbonitrile suzuki->intermediate1 hydrolysis Nitrile Hydrolysis (e.g., NaOH, H₂O/EtOH) intermediate1->hydrolysis intermediate2 6-Aryl-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrolysis->intermediate2 amide Amide Coupling (R-NH₂, Coupling Agent) intermediate2->amide final Final Kinase Inhibitor Library amide->final

Caption: General workflow for the synthesis of kinase inhibitors.

Core Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[7] When working with nitrogen-containing heterocycles like pyrazolo[1,5-a]pyridines, careful selection of the catalyst, ligand, and base is critical. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[8][9] The use of bulky, electron-rich phosphine ligands (e.g., XPhos) can mitigate this issue and promote high reaction yields.[9][10]

Detailed Step-by-Step Protocol

This protocol describes a general procedure for the Suzuki coupling of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile with a generic arylboronic acid.

Materials and Reagents

Reagent CAS Number Molecular Weight Typical Quantity
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile 352637-44-6 223.03 1.0 equiv
Arylboronic Acid Variable Variable 1.2 - 1.5 equiv
XPhos Pd G2 1445085-82-4 786.37 1 - 5 mol%
XPhos 564483-18-7 476.63 2 - 10 mol%
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 2.0 - 3.0 equiv
1,4-Dioxane, Anhydrous 123-91-1 88.11 -

| Water, Degassed | 7732-18-5 | 18.02 | - |

Procedure:

  • Reaction Setup: To a flame-dried microwave vial or Schlenk flask equipped with a magnetic stir bar, add 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile (1.0 equiv), the arylboronic acid (1.5 equiv), potassium carbonate (2.0 equiv), XPhos Pd G2 (2 mol%), and XPhos (4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture) via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the starting bromide.

  • Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor. Heat the mixture to 100-120 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure 6-aryl-pyrazolo[1,5-a]pyridine-3-carbonitrile product.

Optimization and Troubleshooting
IssuePotential CauseRecommended Solution
Low Yield Inefficient catalytic turnover; Catalyst deactivation.Increase catalyst/ligand loading. Screen alternative ligands (e.g., SPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). Ensure solvents are rigorously degassed.
Debromination Proto-dehalogenation side reaction.Use a stronger, non-nucleophilic base like K₃PO₄. Ensure anhydrous conditions. Microwave irradiation can sometimes minimize this side reaction by reducing reaction times.[9][11]
Homocoupling of Boronic Acid Excess boronic acid; Presence of oxygen.Use a smaller excess of boronic acid (1.1-1.2 equiv). Ensure a thoroughly inert atmosphere.
Incomplete Reaction Sterically hindered boronic acid; Low reaction temperature.Increase the reaction temperature. Consider using a more active catalyst system (e.g., a newer generation Buchwald precatalyst).
Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalytic Cycle Regenerates Product R¹-R² RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd ArB R²-B(OR)₂ (Boronic Acid/Ester) ArB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

Protocol: Derivatization of the 3-Carbonitrile Group

The nitrile at the C-3 position is a versatile functional group. It can be hydrolyzed to a carboxylic acid, which serves as a key anchor point for introducing various side chains via amide bond formation. Amide groups are prevalent in kinase inhibitors as they often act as hydrogen bond donors/acceptors, interacting with the hinge region of the kinase.

Protocol 1: Hydrolysis of Nitrile to Carboxylic Acid

Procedure:

  • Setup: Dissolve the 6-aryl-pyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 equiv) in ethanol in a round-bottom flask.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (3-5 equiv, e.g., 1 M NaOH).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir for 6-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.[12]

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify to pH 1-2 with 1 M HCl.

  • Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-aryl-pyrazolo[1,5-a]pyridine-3-carboxylic acid.

Protocol 2: Amide Coupling

Procedure:

  • Setup: Dissolve the 6-aryl-pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add an amide coupling agent such as HATU (1.2 equiv) or EDC (1.2 equiv) along with a base like N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC to obtain the final amide.

Characterization of Synthesized Inhibitors

To ensure the trustworthiness and validity of the synthesized compounds, thorough characterization is mandatory.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the intermediates and final products. The disappearance of the bromide signal and the appearance of new aromatic signals in ¹H NMR confirm successful Suzuki coupling.

  • Mass Spectrometry (MS): Low-resolution (LC-MS) and high-resolution mass spectrometry (HRMS) are essential to confirm the molecular weight of the synthesized compounds and verify their elemental composition.

  • Purity Analysis: The purity of the final compounds should be determined using High-Performance Liquid Chromatography (HPLC), typically with detection at two different wavelengths. For biological screening, a purity of >95% is generally required.

Conclusion

The 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile scaffold is a powerful and versatile starting point for the development of novel kinase inhibitors. The detailed protocols provided in this application note for Suzuki-Miyaura cross-coupling and subsequent amide formation offer a robust and reproducible pathway for generating diverse libraries of potential drug candidates. By understanding the underlying chemical principles and potential challenges, researchers can efficiently navigate the synthesis and optimization of potent and selective kinase inhibitors based on this privileged heterocyclic core.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]

  • The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. (2008). PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. [Link]

  • Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm (RSC Publishing). [Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (2012). PubMed. [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. (2016). Semantic Scholar. [Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. (2021). ACS Publications. [Link]

  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. (2017). PubMed. [Link]

  • Biologically active derivatives of pyrazolo[1,5-a]pyridine. ResearchGate. [Link]

  • Synthesis and Initial SAR Studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: A New Class of KDR Kinase Inhibitors. (2002). PubMed. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2022). Arabian Journal of Chemistry. [Link]

  • Structure-based design, synthesis, and study of pyrazolo[1,5-a][1][2][5]triazine derivatives as potent inhibitors of protein kinase CK2. ResearchGate. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PMC. [Link]

  • In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. (2011). PubMed. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. (2018). ResearchGate. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). ACS Publications. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 6-Bromo-4-hydroxypyrazolo[1,5-A]pyridine-3-carbonitrile. PubChem. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. (2021). Encyclopedia.pub. [Link]

Sources

Method

Application Note: Design, Synthesis, and Validation of Pyrazolo[1,5-a]pyridine-Based Fluorescent Probes

Introduction & Mechanistic Rationale The pyrazolo[1,5-a]pyridine framework has emerged as a highly versatile 5:6 aza-fused N-heteroaromatic compound (NHAC) in the field of photophysics[1]. Due to its inherent π-excessive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrazolo[1,5-a]pyridine framework has emerged as a highly versatile 5:6 aza-fused N-heteroaromatic compound (NHAC) in the field of photophysics[1]. Due to its inherent π-excessive (pyrazole) and π-deficient (pyridine) characteristics, this dipolar scaffold acts as an exceptional electron donor-acceptor system[2]. This unique electronic asymmetry facilitates strong Intramolecular Charge Transfer (ICT), which is the primary driver for their tunable emission wavelengths, large Stokes shifts, and high quantum yields[1].

By strategically introducing electron-donating groups (EDG) or electron-withdrawing groups (EWG) at the C-3 or C-7 positions, researchers can precisely modulate the HOMO-LUMO energy gap[3][4]. When a target analyte (e.g., H⁺, SO₃²⁻, or metal ions) interacts with a specific recognition moiety on the fluorophore, it perturbs the ICT process. This perturbation results in a measurable shift in fluorescence, enabling highly sensitive solvatofluorochromism or ratiometric sensing[5][6].

Photophysical Profiling

Understanding the baseline photophysical properties of pyrazolo[1,5-a]pyridine derivatives is critical for selecting the right scaffold for specific assays. Table 1 summarizes the photophysical performance of recently developed probes across various bio-analytical applications.

Table 1: Photophysical Properties of Pyrazolo[1,5-a]pyridine Probes

Probe TargetRecognition MechanismKey Photophysical FeatureResponse TimeQuantum Yield (Φ)
Intracellular pH ICT modulation via protonationHigh sensitivity to acidic pH< 10 s0.64[5]
Sulfite (SO₃²⁻) Nucleophilic addition to formyl groupLarge Stokes shift (119 nm)< 30 sN/A[6]
Copper (Cu²⁺) FRET & PET mechanismsRatiometric emission shiftFastN/A[6]
Lipid Droplets Fluoremidine (FD) lipophilic integrationpH-independent, photostableImmediateModerate-High[3]

Analyte Recognition & ICT Mechanism

The fundamental logic behind these fluorescent probes relies on the disruption or enhancement of the ICT state upon analyte binding.

ICT_Mechanism A Pyrazolo[1,5-a]pyridine Core (Fluorophore) B Electron Donor (D) Modification A->B Structural Tuning C Electron Acceptor (A) Modification A->C Structural Tuning D Strong ICT State (Red-shifted Emission) B->D Push-Pull System C->D Push-Pull System E Analyte Binding (e.g., SO3²⁻ to Formyl) D->E Recognition Event F Interrupted ICT (Blue-shifted Emission / Large Stokes Shift) E->F Electronic Decoupling

Fig 1: ICT mechanism and analyte-induced electronic decoupling in pyrazolo[1,5-a]pyridines.

Experimental Methodologies & Protocols

To ensure reproducibility and scientific rigor, the following protocols integrate self-validating steps and explain the causality behind critical experimental conditions.

Protocol A: Palladium-Catalyzed C-H Functionalization

To bypass the low atom economy of traditional cross-coupling methods, direct C-H bond activation at the C-3 and C-7 positions is highly preferred[4]. This methodology allows for the rapid generation of extended conjugated systems, which helps prevent aggregation-caused quenching (ACQ)[3][4].

Reagents:

  • Pyrazolo[1,5-a]pyridine precursor (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%) – Catalyst for C-H activation.

  • Ag₂CO₃ (2.0 equiv) – Oxidant/Base required to regenerate the active Pd(II) species.

  • Pivalic acid (30 mol%) – Acts as a proton shuttle to lower the C-H cleavage activation energy.

  • Solvent: Anhydrous Toluene or DMF.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyrazolo[1,5-a]pyridine precursor, aryl halide, Pd(OAc)₂, Ag₂CO₃, and pivalic acid[4].

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times. Causality: This prevents the oxidative degradation of the palladium catalyst and minimizes unwanted side reactions.

  • Solvent Addition: Inject anhydrous solvent (2.0 mL/mmol) via syringe.

  • Heating: Seal the tube and stir the mixture at 110 °C for 12–24 hours. Causality: Elevated temperatures are strictly required to overcome the high activation energy barrier of the initial C-H palladation step.

  • In-Process Monitoring: Monitor reaction progress via TLC (Hexane/Ethyl Acetate 10:1). Self-Validation: The emergence of a highly fluorescent spot under a 365 nm UV lamp indicates successful product formation.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble silver salts and palladium black.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel column chromatography.

Protocol B: Synthesis and Validation of a Sulfite-Selective Probe

Sulfite (SO₃²⁻) sensing utilizes a 5-formyl-2-phenylpyrazolo[1,5-a]pyridine probe. The formyl group acts as a potent electron acceptor, establishing a strong ICT. Upon nucleophilic attack by SO₃²⁻, the aldehyde is converted into a bisulfite adduct. This structural change disrupts the ICT, causing a massive Stokes shift (119 nm)[1][6].

Step-by-Step Procedure:

  • Reduction: Treat the starting pyrazolo[1,5-a]pyridine ester with NaBH₄ in Ethanol at 0 °C to yield the corresponding alcohol[1]. Self-Validation: Confirm completion via FTIR by observing the complete disappearance of the ester carbonyl stretch (~1720 cm⁻¹).

  • Mild Oxidation: Oxidize the resulting alcohol using MnO₂ in THF at room temperature to obtain 5-formyl-2-phenylpyrazolo[1,5-a]pyridine[1].

  • Sensing Assay Preparation: Prepare a 10 μM stock solution of the purified probe in an EtOH/PBS buffer system (3:7 v/v, pH = 7.4)[1].

  • Titration: Gradually spike the solution with aqueous Na₂SO₃ (0 to 100 μM).

  • Spectroscopic Validation: Record the fluorescence emission (λ_ex = 350 nm). You should observe the gradual decrease of the primary 499 nm emission peak and the emergence of a blue-shifted peak, confirming the 119 nm Stokes shift[1]. The response time must be validated to occur within 30 seconds[6].

Probe Development Workflow

Workflow S1 1. Core Synthesis (e.g., Cascade Cyclization) S2 2. Functionalization (Pd-Catalyzed C-H) S1->S2 S3 3. Photophysical Characterization S2->S3 S4 4. In Vitro Sensing (Selectivity/Sensitivity) S3->S4 S5 5. Bioimaging (Live Cell Microscopy) S4->S5

Fig 2: End-to-end workflow for developing pyrazolo[1,5-a]pyridine fluorescent probes.

References

  • Source: rsc.
  • Source: mdpi.
  • Source: researchgate.
  • Source: acs.
  • Source: researchgate.
  • Source: researchgate.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

Welcome to the technical support center for the synthesis of 6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of pyrazolo[1,5-a]pyridine derivatives are a common challenge, often stemming from several factors. The traditional synthesis involves the amination of a pyridine followed by a 1,3-dipolar cycloaddition.[1] Let's break down the potential causes and solutions:

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The polarity and aprotic/protic nature of your solvent can significantly impact the reaction. For the cyclization step, dichloromethane (DCM) has been reported to provide good yields, while dimethylformamide (DMF) and tetrahydrofuran (THF) are also tolerated. Protic solvents like methanol (MeOH) and highly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dioxane may be suboptimal.[1] It is advisable to screen these solvents to find the optimal one for your specific substrate.

    • Base Selection: The choice of base is critical for the deprotonation steps and can influence the rate and selectivity of the reaction. Common bases include potassium carbonate (K2CO3) and diisopropylethylamine (DIPEA).[2][3] The strength and steric hindrance of the base should be considered. An inappropriate base can lead to side reactions or incomplete conversion.

    • Temperature Control: Many of the steps in the synthesis of pyrazolo[1,5-a]pyridines are temperature-sensitive. For instance, some cycloaddition reactions are performed at room temperature, while others may require heating.[4] It is crucial to monitor and control the temperature as specified in the literature protocols.

  • Side Reactions:

    • Formation of Isomers: Depending on the starting materials and reaction conditions, the formation of constitutional isomers can occur, which can complicate purification and lower the yield of the desired product.

    • Formation of Imidazo[1,5-a]pyridines: In some cases, a competing reaction can lead to the formation of imidazo[1,5-a]pyridine byproducts.[1] The choice of the nitrogen source for the amination step can influence the ratio of pyrazolo[1,5-a]pyridine to imidazo[1,5-a]pyridine.

    • Unidentified Byproducts: The presence of electron-withdrawing groups on the pyridine ring can sometimes lead to the formation of unidentified, bromine-containing side products.[1]

  • Purity of Starting Materials: The purity of your starting materials, such as the substituted pyridine and the cyclization partner, is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts. Always ensure your starting materials are of high purity, and purify them if necessary before use.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed end Improved Yield check_purity->end Impure Materials (Purify & Repeat) solvent Screen Solvents (DCM, THF, DMF) optimize_conditions->solvent base Screen Bases (K2CO3, DIPEA) optimize_conditions->base temperature Vary Temperature optimize_conditions->temperature analyze_byproducts Analyze for Byproducts (LC-MS, NMR) isomers Isomeric Products Detected analyze_byproducts->isomers Yes other_byproducts Other Byproducts Detected analyze_byproducts->other_byproducts No solvent->analyze_byproducts base->analyze_byproducts temperature->analyze_byproducts purification Optimize Purification (Chromatography, Recrystallization) isomers->purification modify_route Modify Synthetic Route or Reagents other_byproducts->modify_route purification->end modify_route->end

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the reaction?

A2: The regioselectivity in the synthesis of pyrazolo[1,5-a]pyridines is a well-documented challenge, particularly when using asymmetrically substituted N-amino-pyridinium salts.[1] The formation of a mixture of regioisomers can significantly complicate the purification process and reduce the overall yield of the desired product.

  • Understanding the Mechanism: The regioselectivity is determined during the 1,3-dipolar cycloaddition step. The electronic and steric properties of the substituents on both the N-amino-pyridinium ylide and the alkyne or alkene partner influence which regioisomer is favored.

  • Strategies for Controlling Regioselectivity:

    • Choice of Synthetic Route: Some synthetic strategies offer better regiocontrol than others. For example, methods that utilize a pre-functionalized pyridine where the regiochemistry is already set can be advantageous. A TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines has been shown to provide high regioselectivity.[5]

    • Substituent Effects: The electronic nature of the substituents on the pyridine ring can direct the cyclization. Electron-donating groups and electron-withdrawing groups can have a profound effect on the regiochemical outcome.[1]

    • Catalyst/Mediator Control: In some modern synthetic methods, the choice of catalyst or mediator can influence the regioselectivity. For instance, PIDA (phenyliodine diacetate) has been used to mediate regioselective cycloadditions.[4]

Q3: My purification by column chromatography is difficult, and the product seems to be unstable on silica gel. What are my options?

A3: Purification challenges are common with nitrogen-containing heterocyclic compounds. The basicity of the nitrogen atoms can lead to tailing and poor separation on silica gel.

  • Alternative Stationary Phases: If your compound is unstable on silica, consider using a less acidic stationary phase like alumina (basic or neutral). Alternatively, reversed-phase chromatography (C18) can be an excellent option for polar compounds.

  • Mobile Phase Modifiers:

    • For normal-phase chromatography on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent can help to suppress the interaction of the basic nitrogen atoms with the acidic silica surface, leading to sharper peaks and better separation.

    • For reversed-phase chromatography, using a buffer in the mobile phase can help to control the ionization state of your compound and improve peak shape.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent method for obtaining highly pure material and can be more scalable than chromatography.

Recommended Experimental Protocol: TEMPO-Mediated Synthesis

This protocol is based on a modern and regioselective method for the synthesis of pyrazolo[1,5-a]pyridine derivatives.[2][5]

Step 1: Synthesis of the N-Aminopyridinium Salt

  • To a solution of 2,5-dibromopyridine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), add O-mesitylenesulfonylhydroxylamine (MSH) (1.1 equiv) at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, the N-aminopyridinium salt will precipitate. Filter the solid, wash with cold DCM, and dry under vacuum.

Step 2: [3+2] Annulation-Aromatization

  • To a suspension of the N-aminopyridinium salt (1.0 equiv) and acrylonitrile (2.0 equiv) in toluene, add diisopropylethylamine (DIPEA) (2.0 equiv) at -40 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 22 hours.

  • Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (1.2 equiv) to the reaction mixture and continue stirring at room temperature for an additional 4 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile.

Reaction Scheme:

reaction_scheme cluster_step1 Step 1: N-Amination cluster_step2 Step 2: [3+2] Annulation-Aromatization start_mat1 2,5-Dibromopyridine product1 N-Aminopyridinium Salt start_mat1->product1 reagent1 reagent1 MSH, DCM start_mat2 N-Aminopyridinium Salt intermediate Cycloadduct Intermediate start_mat2->intermediate reagent2 reagent2 Acrylonitrile, DIPEA, Toluene, -40°C to rt product2 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile intermediate->product2 reagent3 reagent3 TEMPO, rt

Caption: Synthetic scheme for 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile.

Data Summary

ParameterRecommended ConditionRationale
Solvent (Cyclization) TolueneGood for controlling reaction temperature and solubility of reactants.
Base DIPEAA non-nucleophilic base suitable for deprotonation without competing side reactions.
Oxidant TEMPOA stable radical that mediates the aromatization step under mild conditions.
Temperature -40 °C to room temperatureInitial low temperature for controlled addition, followed by room temperature for reaction completion.
Purification Flash Column ChromatographyEffective for separating the product from unreacted starting materials and byproducts.

Conclusion

The synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile can be a rewarding yet challenging endeavor. By understanding the key reaction parameters and potential pitfalls, you can significantly improve your reaction yields and obtain high-purity material. This guide provides a starting point for troubleshooting and optimization. Remember that each specific substrate may require fine-tuning of the reaction conditions. We encourage you to consult the cited literature for further details and to contact our technical support team for any additional assistance.

References

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ChemRxiv. [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University. [Link]

  • Chichibabin pyridine synthesis - Grokipedia. [Link]

  • Chichibabin pyridine synthesis - Wikipedia. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. National Center for Biotechnology Information. [Link]

  • Chichibabin Pyridine Synthesis - ResearchGate. [Link]

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide - Organic Syntheses. [Link]

  • CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google P
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. Taylor & Francis Online. [Link]

  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. [Link]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor - ResearchGate. [Link]

  • Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry. ScienceDirect. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in Pyrazolo[1,5-a]pyridine Cross-Coupling

Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the undesired debromination side reaction during palladium-catalyzed cross-coupling of pyrazolo[1,5-a]py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the undesired debromination side reaction during palladium-catalyzed cross-coupling of pyrazolo[1,5-a]pyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic motif. We will provide in-depth, field-proven insights to help you diagnose, troubleshoot, and ultimately suppress this yield-reducing side reaction.

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in drug discovery, appearing in molecules targeting p38 kinase and melatonin receptors.[1] Efficiently functionalizing this core via cross-coupling is crucial, yet the inherent electronic nature of the heterocycle can make it susceptible to side reactions. Debromination, or hydrodehalogenation, where the C-Br bond is reductively cleaved and replaced by a C-H bond, is one of the most common pitfalls, leading to reduced yields and complex purification challenges.[2][3][4]

This guide follows a logical, question-and-answer format to directly address the issues you may be encountering at the bench.

Troubleshooting Guide: Diagnosing and Solving Debromination

This section addresses specific experimental outcomes and provides a systematic approach to resolving them.

Issue 1: My primary product is the debrominated pyrazolo[1,5-a]pyridine, with low conversion to the desired coupled product.

This is a classic sign that the hydrodehalogenation pathway is kinetically favored over the cross-coupling pathway. The root cause is often the formation and reaction of a palladium-hydride (Pd-H) species which competes with the desired catalytic cycle.[5][6]

Visual Troubleshooting Workflow

Follow this decision tree to systematically diagnose the potential cause.

G start High Debromination Observed temp Is the reaction temperature > 100 °C? start->temp base Are you using a strong base (e.g., NaOtBu, NaOH, Et3N)? temp->base No sol_temp Action: Lower temperature to 80-90 °C. Rationale: Reduces rate of side reactions and thermal decomposition. temp->sol_temp Yes ligand Are you using a standard, less bulky ligand (e.g., PPh3)? base->ligand No sol_base Action: Switch to a weaker inorganic base. (e.g., K3PO4, K2CO3, CsF). Rationale: Less prone to generating Pd-H species. base->sol_base Yes reagents Are your boronic acid/ester and solvents of high purity and anhydrous? ligand->reagents No sol_ligand Action: Screen bulky, electron-rich ligands. (e.g., XPhos, RuPhos, SPhos). Rationale: Promotes faster reductive elimination of the desired product. ligand->sol_ligand Yes sol_reagents Action: Use fresh, pure boronic acid/ester. Use anhydrous, degassed aprotic solvents. Rationale: Impurities can be hydride sources. reagents->sol_reagents No end Reduced Debromination reagents->end Yes sol_temp->end sol_base->end sol_ligand->end sol_reagents->end

Caption: A logical workflow for troubleshooting debromination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic origin of debromination in palladium-catalyzed cross-coupling?

A: Debromination, or hydrodehalogenation, is a reductive side reaction where the aryl bromide is converted to the corresponding arene (Ar-Br → Ar-H).[7] The key culprit is typically a palladium-hydride (Pd-H) species. This species can arise from several sources:

  • The Base: Strong alkoxide bases or organic amines can undergo β-hydride elimination or other decomposition pathways to generate hydrides.[2][4]

  • Solvent/Additives: Protic solvents like water or alcohols can serve as hydride sources, especially at elevated temperatures.[3][8][9]

  • Reagent Impurities: Impurities in starting materials or solvents can act as unintended hydride donors.[10]

Once formed, the Ar-Pd(II)-Br intermediate can undergo reductive elimination with the hydride ligand (Ar-Pd-H) to yield the debrominated product, regenerating the Pd(0) catalyst.[6] This pathway competes directly with the desired transmetalation and reductive elimination steps of the cross-coupling cycle.

Q2: Why are pyrazolo[1,5-a]pyridine scaffolds particularly susceptible?

A: The pyrazolo[1,5-a]pyridine ring system contains nitrogen atoms that can act as coordinating sites for the palladium catalyst.[1][11] This coordination can alter the electronic properties and stability of the catalytic intermediates, potentially influencing the relative rates of desired coupling versus undesired debromination. Furthermore, some derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have shown high susceptibility to debromination, requiring specific catalyst systems to overcome this issue.[12][13][14]

Q3: How critical is the choice of phosphine ligand?

A: The ligand is arguably the most critical parameter for controlling selectivity.[4] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos or RuPhos) are often essential.[4][15] These ligands promote the desired C-C bond-forming reductive elimination step, making it faster than the competing C-H bond-forming reductive elimination (debromination).[4] For the related 3-bromo pyrazolo[1,5-a]pyrimidin-5-one scaffold, a tandem catalyst system of XPhosPdG2/XPhos was specifically required to avoid debromination.[12][13][14][16]

Q4: Can the quality of my boronic acid affect debromination?

A: Absolutely. Boronic acids are known to undergo decomposition, particularly protodeboronation (R-B(OH)₂ → R-H), especially under basic conditions.[17][18][19] If your boronic acid degrades during the reaction, the rate of the desired transmetalation step slows down. This gives the competing debromination pathway more time to occur, leading to a higher proportion of the undesired byproduct.[3] Always use high-purity, fresh boronic acid or consider more stable alternatives like boronate esters (e.g., pinacol esters).[19]

Impact of Reaction Parameters on Debromination

This table provides a quick-reference summary of how key experimental variables can be adjusted to suppress the debromination side reaction.

ParameterObservation / High-Debromination ConditionRecommendation for SuppressionRationale
Catalyst/Ligand Standard ligands (e.g., PPh₃) or insufficient ligand bulk/electron density.Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) and their corresponding G2/G3/G4 precatalysts.[4][12]Accelerates the desired C-C reductive elimination, outcompeting the C-H reductive elimination (debromination).[4][15]
Base Strong bases (NaOtBu, NaOH) or organic amines (Et₃N).[2][5]Screen weaker inorganic bases like K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF.[2][3][4]These bases are less likely to act as hydride sources or promote the formation of Pd-H species.[3]
Temperature High temperatures (e.g., >110 °C).[20]Lower the reaction temperature, typically to the 80-100 °C range. Monitor for conversion.[2][20][21]Debromination often has a higher activation energy; lower temperatures can disfavor this pathway.[3]
Solvent Protic solvents (e.g., alcohols, significant water content).Use anhydrous, aprotic solvents such as Dioxane, Toluene, or THF.[2][3]Minimizes the presence of potential proton or hydride sources that can facilitate hydrodehalogenation.[2]
Boronic Acid Old or impure boronic acid/ester.Use fresh, high-purity boronic acid or switch to a more stable boronate ester (e.g., pinacol).[19]Ensures a high concentration of the active coupling partner, maximizing the rate of the desired reaction pathway.[3]

Key Experimental Protocols

The following protocols provide robust starting points for minimizing debromination.

Protocol 1: General Suzuki-Miyaura Coupling of 3-Bromo-pyrazolo[1,5-a]pyridines

This protocol employs a modern catalyst system and conditions known to suppress hydrodehalogenation.

Reagents & Materials:

  • 3-Bromo-pyrazolo[1,5-a]pyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (Buchwald precatalyst) (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the oven-dried reaction vessel, add the 3-bromo-pyrazolo[1,5-a]pyridine, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Using a syringe, add the anhydrous, degassed 1,4-dioxane.

  • Place the vessel in a pre-heated oil bath or heating block at 90 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Analyze the final product and fractions to quantify the yield and the ratio of coupled product to debrominated side product.[2][4]

Protocol 2: Parallel Ligand Screening to Optimize Reaction

If debromination persists, a rapid ligand screen is the most effective next step.

Setup:

  • Prepare a stock solution of your 3-bromo-pyrazolo[1,5-a]pyridine starting material in the chosen anhydrous solvent (e.g., dioxane).

  • Prepare a stock solution of the arylboronic acid and base (e.g., K₃PO₄) in the same solvent.

  • Use an array of small reaction vials (e.g., 2 mL microwave vials) with stir bars, each corresponding to a different ligand.

Procedure:

  • To each vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the specific phosphine ligand to be tested (e.g., XPhos, RuPhos, SPhos, P(t-Bu)₃; 4-5 mol%).

  • Add the appropriate volumes of the starting material and boronic acid/base stock solutions to each vial.

  • Seal all vials, purge with inert gas, and place them in a parallel synthesis block pre-heated to the desired temperature (e.g., 90 °C).

  • After a set time (e.g., 4, 8, or 16 hours), cool the reactions.

  • Take a small, measured aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the ratio of the desired product to the debrominated byproduct.[7]

  • Compare the results to identify the ligand that provides the highest selectivity for the desired cross-coupled product.

References

  • BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem Technical Support.
  • BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem Technical Support.
  • BenchChem. (2025). How to avoid debromination in pyridine coupling reactions. BenchChem Technical Support.
  • BenchChem. (2025). How to avoid debromination in 5-bromoindole reactions. BenchChem Technical Support.
  • BenchChem. (2025). Effect of reaction temperature on 4-Bromobiphenyl coupling efficiency. BenchChem Technical Support.
  • Benimelis, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.
  • Maldonado, A. A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • Cheong, P. H.-Y., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Benimelis, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
  • Benimelis, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
  • Wikipedia. (2023). Boronic acid. Wikipedia.
  • BenchChem. (2025). Addressing the instability of boronic acids in Suzuki-Miyaura coupling. BenchChem Technical Support.
  • BenchChem. (2025). preventing debromination in subsequent reaction steps. BenchChem Technical Support.
  • Benimelis, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. BenchChem.
  • Buchwald, S. L., & Fu, G. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Control experiments: hydrodebromination reaction was performed in the....
  • CSIR-NIO. (n.d.). Synthesis of pyrazolo [5,1-a]isoquinolines via C-H/N-H annulation of pyrazoles and alkynes with ruthenium(II) catalysts. CSIR-NIO Institutional Repository.
  • ResearchGate. (n.d.). Temperature effect on coupling reaction.
  • Organ, M. G., et al. (2011).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.

Sources

Troubleshooting

Technical Support Center: Flash Chromatography for 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 6-Bromopyrazolo[1,5-a]pyridine-3-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile .

This molecule presents a unique "push-pull" of physicochemical properties: a highly lipophilic heavy halogen (6-bromo), a planar and strongly aromatic bicyclic core (pyrazolo[1,5-a]pyridine), and a rigidly polar, electron-withdrawing hydrogen-bond acceptor (3-carbonitrile). This combination frequently leads to poor solubility, severe peak tailing on bare silica, and co-elution with synthetic regioisomers. The following diagnostic workflows, FAQs, and self-validating protocols are engineered to resolve these exact failure modes.

Interactive Troubleshooting Workflow

The diagram below outlines the causal decision tree for diagnosing and correcting the most common purification failures for this scaffold.

G Start Crude Mixture: 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile Solubility Solubility Check in Starting Mobile Phase Start->Solubility LiquidLoad Liquid Loading (Direct Injection) Solubility->LiquidLoad Soluble DryLoad Dry Loading (Pre-absorb on Celite/Silica) Solubility->DryLoad Insoluble / Precipitates TLC TLC Analysis & Peak Shape LiquidLoad->TLC DryLoad->TLC Tailing Tailing / Streaking (Silanol Interaction) TLC->Tailing High Polarity Coelution Co-elution (Regioisomers) TLC->Coelution Similar Rf Diol Switch to Diol/C18 Phase or Add Polar Modifier Tailing->Diol Shallow Shallow Gradient & Isocratic Hold (Rf ~0.25) Coelution->Shallow Pure Pure Target Compound Diol->Pure Shallow->Pure

Fig 1: Decision tree for resolving solubility, tailing, and co-elution issues during pyrazolo[1,5-a]pyridine purification.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why do my peaks split or elute as broad doublets when I inject my sample? Senior Scientist Insight: This is a classic symptom of poor bed integrity caused by sample precipitation. Because 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile has strong intermolecular π−π stacking, it is often poorly soluble in weak non-polar starting solvents (like hexanes). If you dissolve your crude mixture in a strong solvent (e.g., pure DCM or DMF) and liquid-load it, the sudden shift in solvent polarity upon hitting the equilibrated column causes the compound to crash out at the column head. This precipitate partially blocks the inlet frit, forcing the mobile phase to channel around the blockage, which creates eddy effects and 1[1]. Resolution: You must bypass this solubility shock by utilizing a Dry Loading technique, which ensures the sample dissolves gradually as the gradient strength increases, 2[2].

Q2: I am seeing severe streaking and tailing on standard normal-phase silica. How do I fix this? Senior Scientist Insight: The tailing is a direct result of non-covalent chemical interactions. The carbonitrile ( −C≡N ) group is a highly polar hydrogen-bond acceptor. Bare silica gel contains acidic silanol groups ( −SiOH ). The strong dipole-dipole interactions between the nitrile and the silanols cause the compound to "drag" through the column rather than eluting in a tight band. Resolution: To disrupt this causality, you must change the stationary phase chemistry. Switching to a Diol-bonded silica column is highly recommended. Diol phases are less acidic than bare silica and act as a milder normal phase, preventing the3[3].

Q3: How do I reliably separate the 6-bromo target from the 4-bromo regioisomer? Senior Scientist Insight: Regioisomers possess identical molecular weights and nearly identical overall dipole moments, meaning their retention factors ( Rf​ ) on TLC are often within 0.05 of each other. A standard linear gradient (e.g., 0-50% EtOAc over 10 Column Volumes) forces both isomers to co-elute because the solvent strength increases faster than the subtle differences in their partitioning kinetics can resolve them. Resolution: You must use an isocratic hold. Calculate the exact Column Volume (CV) retention using the formula CV=1/Rf​ . By matching your TLC plates to your column media, you can find a solvent ratio where the Rf​ is exactly 0.25 (which equals 4 CVs), and 4[4].

Quantitative Data: Phase Selection Matrix

To optimize your purification strategy, compare the operational parameters of different stationary phases specifically for the pyrazolo[1,5-a]pyridine scaffold. While petroleum ether/EtOAc (around 70/30 v/v) is a5[5], the addition of the carbonitrile group shifts the optimal parameters as shown below:

Stationary PhaseTypical Solvent SystemLoading Capacity (w/w)Streaking RiskRegioisomer Resolution
Bare Silica (Normal Phase) Pet Ether / EtOAc (70:30)5 - 10%High (due to −C≡N )Moderate
Diol-Bonded Silica Hexanes / EtOAc2 - 5%LowExcellent
C18 (Reverse Phase) Water / Acetonitrile1 - 2%NoneHigh

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies include built-in validation checks. Do not proceed to the next step unless the validation condition is met.

Protocol A: Optimized Dry Loading for Insoluble Heterocycles

Causality: This technique bypasses the heat of solvation and prevents column head precipitation by pre-dispersing the analyte over a massive surface area, allowing for safe6[6].

  • Dissolution: Dissolve the crude mixture in a strong, volatile solvent (e.g., THF or DCM).

    • Validation Check: The solution must be 100% clear. If particulates remain, increase the solvent volume or sonicate.

  • Adsorption: Add Celite 545 or bare silica gel to the flask. Use a 1:3 ratio (crude mass to solid support mass).

    • Validation Check: The slurry should be easily stirrable, not a thick, viscous paste.

  • Evaporation: Remove the solvent via rotary evaporation at 40°C until completely dry.

    • Validation Check (Critical): The resulting material MUST be a free-flowing powder. If it clumps or sticks to the glass, there is residual solvent or the sample has overloaded the support. Add 1 part more silica and re-evaporate.

  • Loading: Transfer the free-flowing powder into an empty solid load cartridge, compress slightly with a top frit, and attach it to the flash system.

Protocol B: Shallow Gradient Method for Regioisomer Separation

Causality: A shallow gradient maximizes the time the regioisomers spend in the partitioning equilibrium between the mobile and stationary phases, amplifying minute differences in their dipole moments.

  • TLC Optimization: Run TLC plates (matching the column silica brand) using Petroleum Ether/EtOAc mixtures. Find the exact ratio where the target Rf​ is between 0.20 and 0.25.

    • Validation Check: The calculated Column Volume ( CV=1/Rf​ ) must be strictly between 4 and 5.

  • Gradient Programming: Set the starting mobile phase 5% weaker than your TLC-optimized ratio. Program a linear ramp to the optimized ratio over 3 CVs, then hold isocratically for 7 to 10 CVs.

  • Detection & Collection: Set the UV detector to 254 nm (optimal for the aromatic pyrazolo[1,5-a]pyridine core) and enable narrow fraction collection (e.g., 10 mL tubes) to prevent pooling of closely eluting peaks.

    • Validation Check: If the target peak width exceeds 3 CVs during elution, the column is overloaded; reduce the injection mass by 50% for subsequent runs.

References

  • Biotage. "Why are my flash column chromatography peaks splitting?"1

  • Biotage. "How to avoid sample blowback when liquid loading." 2

  • Teledyne ISCO. "Strategies for the Flash Purification of Highly Polar Compounds." 3

  • Teledyne ISCO. "Improve flash chromatography method development with matching TLC plates." 4

  • Biotage. "How to Scale-Up Normal-Phase Purification." 6

  • PubMed Central (PMC). "Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold." 5

Sources

Optimization

Technical Support Center: Troubleshooting Regioisomeric Impurities in Pyrazolo[1,5-a]pyridine Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. Pyrazolo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry, frequently found in kinase inhibitors, dopamine receptor ligands, and other th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Pyrazolo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry, frequently found in kinase inhibitors, dopamine receptor ligands, and other therapeutics[1]. However, their traditional synthesis often suffers from poor regiocontrol, leading to complex mixtures of regioisomers that are difficult to separate and result in low isolated yields[2],[3].

This guide provides researchers and drug development professionals with field-proven insights, mechanistic explanations, and validated protocols to eliminate regioisomeric impurities and achieve high regioselectivity.

Section 1: Core Concepts & Mechanistic Troubleshooting

Q: Why do I keep getting a mixture of regioisomers when synthesizing pyrazolo[1,5-a]pyridines via classical 1,3-dipolar cycloaddition? A: The traditional route involves the amination of a pyridine to form an N-aminopyridinium salt, followed by a base-promoted 1,3-dipolar cycloaddition with an alkyne[3]. Regioisomeric mixtures typically arise from two main factors:

  • Asymmetric Pyridines: If the starting pyridine is unsymmetrically substituted (e.g., 3-substituted), amination can theoretically lead to different electronic environments, but more importantly, the subsequent cyclization can occur at either the 2-position or the 6-position of the pyridine ring, yielding a mixture of 4- and 6-substituted pyrazolo[1,5-a]pyridines[4],[3].

  • Unsymmetrical Dipolarophiles: When using unsymmetrical alkynes (like ethyl propiolate), the alignment of the 1,3-dipole (the N-aminopyridinium ylide) and the dipolarophile is governed by Frontier Molecular Orbital (FMO) interactions and steric hindrance. Because the energy differences between the two possible transition states are often minimal, both orientations occur, producing 2-substituted and 3-substituted regioisomers[5],[3].

Pathway N_amino N-Aminopyridinium Ylide (1,3-Dipole) Cycloaddition [3+2] Cycloaddition Transition States N_amino->Cycloaddition Alkyne Unsymmetrical Alkyne (Dipolarophile) Alkyne->Cycloaddition TS1 FMO Control: Steric/Electronic Alignment A Cycloaddition->TS1 Favored TS2 FMO Control: Steric/Electronic Alignment B Cycloaddition->TS2 Disfavored Regio1 Major Regioisomer (e.g., 3-Substituted) TS1->Regio1 Regio2 Minor Regioisomer (e.g., 2-Substituted) TS2->Regio2

Figure 1: Mechanistic divergence in classical 1,3-dipolar cycloaddition leading to regioisomeric impurities.

Q: Can I adjust the reaction conditions (temperature, solvent, base) of the classical route to improve regioselectivity? A: While condition screening can shift the ratio slightly, it rarely solves the fundamental problem. For example, using weaker bases or lowering the temperature might increase the major/minor ratio from 1:1 to 3:1 due to kinetic control, but this still leaves a significant impurity profile[4]. To achieve >95% regioselectivity, you must abandon the classical N-aminopyridinium/alkyne cycloaddition and adopt modern, intermediate-directed strategies.

Section 2: Advanced Strategies for Absolute Regiocontrol

Q: What are the most reliable modern methods to synthesize unsymmetrical pyrazolo[1,5-a]pyridines without regioisomeric impurities? A: Recent advancements have introduced highly predictable, regioselective pathways by altering the reactive intermediates. The three most robust strategies are:

  • TEMPO-Mediated [3+2] Annulation-Aromatization: Developed by Wang et al. (2022), this method reacts N-aminopyridines with α,β-unsaturated compounds (enones/esters) instead of alkynes[4]. TEMPO acts synergistically as a Lewis acid to activate the unsaturated compound and as an oxidant to drive the final aromatization[4]. This completely bypasses the ambiguous FMO alignment of alkynes, yielding single regioisomers even with complex, marketed drug scaffolds[4],[6].

  • Enamine-Based Divergent Cyclization: Mennie et al. (2021) demonstrated that condensing 2-pyridyl acetates with DMF-DMA forms a stable enamine intermediate[2],[7]. When treated with an aminating agent like O-(mesitylsulfonyl)hydroxylamine (MSH), the cyclization is strictly directed by the enamine geometry, providing exclusive regiocontrol for unsymmetrical pyrazolo[1,5-a]pyridines[2],[7].

  • Sonochemical Catalyst-Free Cycloaddition: Using asymmetric 1-amino-2(1H)-pyridine-2-imines instead of standard N-aminopyridinium salts forces the cycloaddition to occur with strict orientation due to the imine directing group. Under ultrasonic irradiation, this yields polysubstituted derivatives rapidly and without regioisomeric byproducts[8].

Workflow Start Target: Pyrazolo[1,5-a]pyridine CheckSub Desired Substitution Pattern? Start->CheckSub Sym Symmetrical Alkyne (e.g., DMAD) CheckSub->Sym Unsym Unsymmetrical Substitution Required CheckSub->Unsym Classic Standard 1,3-Dipolar Cycloaddition (Base, RT to Reflux) Sym->Classic Strat Select Regioselective Strategy Unsym->Strat TEMPO TEMPO-Mediated Annulation (N-Aminopyridines + Enones) Strat->TEMPO Use α,β-Unsaturated cmpds Enamine Enamine-Based Cyclization (from 2-Pyridyl Acetates) Strat->Enamine Use 2-Pyridyl acetates

Figure 2: Decision workflow for selecting a regioselective synthesis route.

Section 3: Experimental Protocols & Troubleshooting

Protocol 1: TEMPO-Mediated Regioselective Synthesis[4]

This self-validating protocol utilizes TEMPO's dual role (Lewis acid/oxidant) to lock regiochemistry. It is highly recommended when reacting 3-substituted N-aminopyridines, which traditionally yield intractable 4- and 6-substituted mixtures[4].

Reagents & Materials:

  • N-aminopyridine derivative (1.0 equiv)

  • α,β-unsaturated compound (e.g., nitroalkene, enone, or acrylate) (1.5 equiv)

  • TEMPO (2.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or Toluene

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the N-aminopyridine (1.0 mmol) and the α,β-unsaturated compound (1.5 mmol).

  • Catalyst/Oxidant Addition: Add TEMPO (2.0 mmol) to the mixture. Causality note: TEMPO coordinates with the electron-deficient alkene, lowering the LUMO and strictly dictating the nucleophilic attack trajectory of the N-aminopyridine, preventing the formation of the alternative regioisomer[4].

  • Solvent Addition: Suspend the mixture in 5.0 mL of DCE.

  • Reaction Execution: Seal the vial and stir the mixture at 80 °C for 12–24 hours. Monitor the consumption of the N-aminopyridine via TLC or LC-MS.

  • Aromatization Phase: The initial [3+2] annulation forms a saturated intermediate. Extended heating in the presence of TEMPO drives the oxidative aromatization to the final pyrazolo[1,5-a]pyridine[4].

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Troubleshooting Protocol 1:

  • Issue: Low yield with highly electron-rich 3-substituted pyridines.

  • Solution: For substrates with strong electron-donating groups (e.g., -OMe, -NMe2), the 4-substituted pyrazolo[1,5-a]pyridine is produced as the only isomer[4]. However, if yields drop, utilize "Condition B" (post-addition of TEMPO): run the annulation first, then add TEMPO later to drive aromatization without eroding the yield[4].

Protocol 2: Enamine-Based Divergent Synthesis[2]

Ideal for accessing "unsymmetrical" pyrazolo[1,5-a]pyridine cores starting from simple 2-pyridyl acetates[2].

Step-by-Step Methodology:

  • Enamine Formation: React the chosen 2-pyridyl acetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under neat conditions or in a polar aprotic solvent at 90 °C until complete conversion to the enamine intermediate[2],[7].

  • Amination/Cyclization: Dissolve the crude enamine in DCM and cool to 0 °C. Dropwise, add a solution of O-(mesitylsulfonyl)hydroxylamine (MSH) (1.2 equiv).

  • Completion: Allow the reaction to warm to room temperature. The MSH selectively aminates the pyridine nitrogen, and the pre-formed enamine geometry forces an intramolecular cyclization that can only yield one specific regioisomer[2],[7].

Section 4: Quantitative Data & Method Comparison

To assist in selecting the optimal route for your specific target, the following table summarizes the quantitative performance metrics of classical versus modern regioselective methodologies.

Synthetic StrategyTypical YieldsRegioselectivity (Major:Minor)Substrate Scope & LimitationsKey Advantage
Classical 1,3-Dipolar Cycloaddition [3]40% – 85%Poor to Moderate (1:1 to 4:1)Broad, but fails to control orientation with unsymmetrical alkynes or asymmetric pyridines.Inexpensive reagents; good for symmetrical targets (e.g., using DMAD).
TEMPO-Mediated Annulation [4]75% – 95%Excellent (>99:1)Highly compatible with complex marketed drugs, α,β-unsaturated esters, and nitroalkenes.Predictable regiocontrol; TEMPO acts as both Lewis acid and oxidant.
Enamine-Based Cyclization [2]40% – 60%Absolute (Single Isomer)Tolerates halogens (F, Cl, Br) and electron-donating groups at the 4-position.Completely bypasses the alkyne dipole alignment issue.
Sonochemical Catalyst-Free [8]80% – 98%Excellent (>99:1)Requires synthesis of 2-imino-1H-pyridin-1-amines as precursors.Eco-friendly, rapid reaction times, no transition metal catalysts needed.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated[3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters - ACS Publications. Available at:[Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters - ACS Publications. Available at:[Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC - NIH. Available at:[Link]

  • Effects of 3-substituents upon orientation in the 1,3-dipolar cyclo-addition reaction between 3-substituted pyridine N-imides and ethyl propiolate. RSC Publishing. Available at:[Link]

  • New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. Beilstein Journals. Available at:[Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC - NIH. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile Storage &amp; Handling

Welcome to the Advanced Troubleshooting and Support Center. As a Senior Application Scientist, I have compiled this definitive technical guide to help researchers and drug development professionals manage the stability o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Support Center. As a Senior Application Scientist, I have compiled this definitive technical guide to help researchers and drug development professionals manage the stability of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 2092835-01-1) . This compound is a critical building block in the synthesis of kinase inhibitors and PROTAC degraders (such as RET-targeted therapeutics) [1] [2]. However, its unique structural features—a photolabile carbon-bromine (C-Br) bond and a moisture-sensitive nitrile group—demand rigorous, scientifically grounded storage protocols.

Mechanistic Understanding of Degradation Pathways

To prevent degradation, we must first understand the chemical causality behind it. The pyrazolo[1,5-a]pyridine core is an electron-rich fused bicyclic system that is highly sensitive to environmental stressors [3].

  • Photodehalogenation: The C-Br bond at the 6-position is susceptible to homolytic cleavage when exposed to ultraviolet (UV) or intense visible light. This generates a highly reactive aryl radical that abstracts a hydrogen atom from the environment, yielding a debrominated impurity.

  • Nitrile Hydrolysis: The cyano group (-C≡N) at the 3-position is highly electrophilic at the carbon atom. In the presence of ambient moisture and trace acidic or basic impurities (often leached from low-quality glassware), the nitrile undergoes hydration to form a primary carboxamide, which can further hydrolyze to a carboxylic acid.

G Compound 6-Bromopyrazolo[1,5-a] pyridine-3-carbonitrile (Intact) PhotoDeg Photodehalogenation (UV/Vis Light) Compound->PhotoDeg hν (hv) Hydrolysis Nitrile Hydrolysis (Moisture + Heat) Compound->Hydrolysis H2O, Trace Acid/Base Product1 Pyrazolo[1,5-a]pyridine- 3-carbonitrile (Debrominated Impurity) PhotoDeg->Product1 Homolytic C-Br Cleavage Product2 6-Bromopyrazolo[1,5-a] pyridine-3-carboxamide (Primary Amide Impurity) Hydrolysis->Product2 Partial Hydrolysis Product3 6-Bromopyrazolo[1,5-a] pyridine-3-carboxylic acid (Carboxylic Acid Impurity) Product2->Product3 Complete Hydrolysis

Figure 1: Primary degradation pathways of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile.

Troubleshooting Guides & FAQs

Q1: My stored batch has changed from an off-white powder to a yellowish/brown color. What happened? A: Discoloration is a hallmark of oxidative degradation or photodehalogenation. The electron-rich pyrazolo[1,5-a]pyridine core can form colored conjugated oligomers when exposed to light and oxygen. Solution: Always store the compound in amber glass vials to block UV light, and backfill the container with an inert gas (Argon or Nitrogen) before sealing.

Q2: LC-MS analysis shows a new peak at [M+H]⁺ m/z 240. What is this impurity? A: The intact molecule has an exact mass of ~221.95, yielding an [M+H]⁺ isotopic doublet at m/z 222 and 224 (due to roughly equal natural abundances of ⁷⁹Br and ⁸¹Br). A peak at m/z 240 (+18 Da) indicates the addition of water (H₂O). This confirms that the nitrile group has undergone partial hydrolysis to the primary amide due to moisture exposure.

Q3: Can I store this compound in solution (e.g., DMSO) for long-term use? A: No. Storing 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile in Dimethyl Sulfoxide (DMSO) at room temperature accelerates degradation. DMSO is highly hygroscopic and absorbs atmospheric moisture, which promotes nitrile hydrolysis. Furthermore, freeze-thaw cycles in DMSO can induce thermal stress. Best Practice: Store as a dry powder at 2–8 °C. Prepare solutions fresh immediately before use.

Standard Operating Procedures (SOPs) for Storage and Handling

To ensure a self-validating system where experimental errors are minimized by design, follow this step-by-step protocol for receiving and storing the compound [1].

Step 1: Initial Inspection and Thermal Equilibration

  • Upon receipt, place the sealed shipping container in a desiccator at room temperature for 2 hours before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.

  • Inside a nitrogen-purged glovebox, divide the bulk powder into single-use aliquots (e.g., 50–100 mg) to minimize repeated exposure to air and light.

Step 2: Packaging

  • Transfer the aliquots into dark amber, acid-free borosilicate glass vials.

  • Purge the headspace of each vial with high-purity Argon (99.999%).

  • Seal with PTFE-lined screw caps. Causality: Avoid standard rubber septa, which can leach plasticizers into the powder or allow gradual moisture permeation over time.

Step 3: Long-Term Storage

  • Place the sealed vials inside a secondary container (e.g., a vacuum-sealed Mylar bag containing indicating silica gel packets).

  • Store the secondary container in a monitored refrigerator at 2–8 °C. For storage exceeding 6 months, -20 °C is recommended.

Analytical Workflows for Degradation Monitoring

Routine purity checks are mandatory before utilizing the compound in complex cross-coupling or nucleophilic substitution reactions. Below is the validated LC-MS/MS workflow for detecting debrominated and hydrolyzed impurities [2].

Workflow S1 Sample Prep (1 mg/mL in MeCN) S2 Centrifugation (3500 x g, 5 min) S1->S2 S3 LC Separation (C18 Column, Gradient) S2->S3 S4 MS/MS Detection (ESI+, m/z 222/224) S3->S4 S5 Data Analysis (Peak Area %) S4->S5

Figure 2: Step-by-step LC-MS/MS workflow for purity monitoring and impurity identification.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (MeCN). Self-Validation Step: Run a pure MeCN blank first to ensure no background contamination. Do not use protic solvents like Methanol, which can exchange with the nitrile under certain conditions.

  • Centrifugation: Centrifuge the sample at 3500 × g for 5 minutes. Transfer 100 µL of the supernatant to an autosampler vial. This removes any insoluble polymeric degradants that could clog the column.

  • Chromatography: Use a C18 reverse-phase column (e.g., 150 × 4.6 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in MeCN.

    • Gradient: Run from 5% B to 95% B over 10 minutes.

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the parent doublet (m/z 222/224), the debrominated impurity (m/z 144), and the amide impurity (m/z 240/242).

Quantitative Data Summary

The following table summarizes the key degradation triggers, the resulting structural changes, and the corresponding mass shifts observed during quality control analysis.

Degradation TriggerPrimary Chemical MechanismMajor Impurity FormedExpected [M+H]⁺ m/zPrevention Strategy
UV/Visible Light Homolytic C-Br CleavagePyrazolo[1,5-a]pyridine-3-carbonitrile144.0Amber vials, dark storage
Moisture + Heat Nitrile Hydration6-Bromopyrazolo[1,5-a]pyridine-3-carboxamide240.0 / 242.0Desiccator, Argon backfill
Strong Acids/Bases Complete Hydrolysis6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid241.0 / 243.0PTFE-lined caps, neutral glass
Aqueous DMSO Solvolysis / HydrolysisMixed amide/acid derivativesVariableStore as dry powder only

References

  • Discovery of an Efficacious RET PROTAC Degrader with Enhanced Antiproliferative Activity against Resistant Cancer Cells Harboring RET Solvent-Front Mutations. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. MDPI. Available at: [Link]

Optimization

Technical Support Center: Crystallization of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

Welcome to the technical support center for the crystallization of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining high-quality crystalline material. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, grounded in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile to consider for solvent selection?

Understanding the structure of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is the first step in a logical solvent selection process. The molecule possesses a fused heterocyclic aromatic ring system, a polar nitrile group (-CN), and a bromine atom. This combination of features suggests a moderate to high polarity. The pyrazolo[1,5-a]pyridine core, being a nitrogen-containing heterocycle, can participate in hydrogen bonding.[1] The principle of "like dissolves like" is a crucial starting point; therefore, polar solvents are more likely to be effective.[2]

Q2: What is a systematic approach to screening for a suitable crystallization solvent?

A systematic approach to solvent screening is essential to efficiently identify an optimal solvent or solvent system. This typically involves small-scale solubility tests. The ideal single solvent for recrystallization will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[1]

A multi-step screening process is recommended:

Solvent_Screening_Workflow A Start: Crude 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile B Small-Scale Solubility Testing (2-5 mg in 0.1 mL solvent) A->B C Categorize Solvents: 1. Soluble at Room Temp 2. Sparingly Soluble at Room Temp 3. Insoluble at Room Temp B->C D Heat Sparingly Soluble & Insoluble Samples C->D Categories 2 & 3 F Test for Anti-Solvent Systems: (Combine a 'Good' solvent from Category 1 with a 'Poor' solvent from Category 3) C->F Categories 1 & 3 E Identify Potential Single Solvents: (Soluble when hot, insoluble when cold) D->E G Optimize Solvent Ratio and Cooling Rate E->G F->G H Scale-up Crystallization G->H

Caption: A systematic workflow for solvent screening.

Troubleshooting Guide

Q3: I'm not sure where to start. What are some recommended initial solvents to screen for the crystallization of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile?

Based on the structure of the target molecule and successful crystallization of similar heterocyclic compounds, the following solvents are recommended for initial screening.[3][4][5]

Table 1: Recommended Starting Solvents for Screening

Solvent ClassSpecific SolventsRationale
Alcohols Ethanol, Methanol, IsopropanolPolar protic solvents that can engage in hydrogen bonding. Ethanol is a common and effective choice for many N-heterocycles.[3] Pyrazolo[1,5-a]pyridine derivatives have been successfully recrystallized from ethanol.[4]
Esters Ethyl AcetateA medium polarity solvent that is often a good starting point for a wide range of organic compounds. It has been used in combination with an anti-solvent for related compounds.[5]
Ketones AcetoneA polar aprotic solvent that is a good solvent for many polar compounds. It is often used in anti-solvent crystallization.[1]
Nitriles AcetonitrileA polar aprotic solvent that can be effective for compounds containing nitrile groups.[6]
Chlorinated Dichloromethane (DCM)While often a good solvent, its high volatility can lead to rapid crystallization and lower purity.[7] It is best used for setting up slow evaporation or anti-solvent diffusion experiments.
Ethers Tetrahydrofuran (THF)A good solvent for many organic compounds, often used in anti-solvent systems.[1]
Aromatic TolueneA non-polar solvent that can be useful as an anti-solvent or for compounds with some aromatic character.[7]
Anti-Solvents n-Hexane, n-Heptane, Diethyl EtherNon-polar solvents that are typically used as anti-solvents in combination with a more polar "good" solvent. A patent for a similar compound describes crystallization from an ethyl acetate/n-heptane mixture.[5]
Q4: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated to a high degree or when the cooling process is too rapid.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can shock the solution, favoring the formation of an oil over an ordered crystal lattice.[2]

  • Use a More Dilute Solution: Oiling out can be a sign that the concentration of your compound is too high. Re-heat the solution and add a small amount of additional solvent to decrease the saturation level.[8]

  • Change the Solvent System: The solvent may be too "good" for your compound. Consider switching to a solvent in which your compound has slightly lower solubility at elevated temperatures. Alternatively, employ an anti-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., acetone, THF) and slowly add a "poor" solvent (e.g., n-hexane, water) dropwise at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.[2]

Q5: No crystals are forming even after the solution has cooled for an extended period. What are my next steps?

The failure of a compound to crystallize from a cooled solution is a common issue, often related to supersaturation or nucleation barriers.[2]

Inducing Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][3]

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. A seed crystal acts as a template for further crystallization.[2]

  • Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow the solution to cool again.[2][8]

  • Slow Evaporation: Dissolve the compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) in a vial. Cover the vial with a cap or parafilm with a few small holes poked in it. Allow the solvent to evaporate slowly over several hours to days.[1]

  • Vapor Diffusion: This technique is excellent for growing high-quality single crystals. Dissolve your compound in a minimal amount of a "good," relatively volatile solvent in a small open vial. Place this vial inside a larger sealed jar containing a "poor" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting slow crystallization.[1]

Inducing_Crystallization A Cooled Solution, No Crystals B Scratch Inner Surface of Flask A->B E Attempt Slow Evaporation or Vapor Diffusion A->E Alternative Methods C Add a Seed Crystal B->C If no success F Crystals Formed B->F D Reduce Solvent Volume (Evaporation) C->D If no success C->F D->A Re-cool D->F E->F

Caption: A decision tree for inducing crystallization.

Q6: I have crystals, but the yield is very low. How can I improve it?

A low yield can be frustrating, but there are several potential causes and remedies.

Improving Crystallization Yield:

  • Minimize the Amount of Hot Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even at low temperatures.[2] Use only the minimum amount of hot solvent required to fully dissolve your compound.

  • Cool the Solution Thoroughly: Ensure the solution has been cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize the amount of precipitate, provided this does not cause impurities to crash out.

  • Check the Mother Liquor: After filtering your crystals, you can check if a significant amount of product remains in the filtrate. This can be done by evaporating the solvent from the mother liquor and analyzing the residue. If a substantial amount of your compound is present, you may be able to obtain a second crop of crystals by further concentrating and cooling the mother liquor.[8]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Place the crude 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile in an Erlenmeyer flask.

  • Add a small amount of the selected solvent (e.g., ethanol) and heat the mixture to boiling with stirring.

  • Continue to add the solvent dropwise until the compound just dissolves.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolve the crude 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature or with gentle heating.

  • Slowly add a "poor" solvent (e.g., n-heptane) dropwise with stirring until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to stand undisturbed and cool slowly.

  • Collect and dry the crystals as described in Protocol 1.

References

  • PubChem. 6-Bromo-4-hydroxypyrazolo[1,5-A]pyridine-3-carbonitrile. [Link]

  • PubChem. Methyl 6-bromopyrazolo(1,5-a)pyridine-3-carboxylate. [Link]

  • MDPI. Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • IUCr Journals. Structures of pyrazolo[1,5-a]pyridine derivatives. [Link]

  • ResearchGate. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. [Link]

  • ACS Omega. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]

  • MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]

  • Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Rigorous Validation of NMR Peak Assignments for 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation.[1][2][3] However, the increasing complexity of heterocyclic scaffolds, such as the pyrazolo[1,5-a]pyridine core, demands a validation strategy that is both comprehensive and self-verifying. This guide provides an in-depth, experience-driven approach to the validation of NMR peak assignments for 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, a molecule of interest in medicinal chemistry. We will move beyond a simple recitation of data, delving into the causal logic behind experimental choices and data interpretation to ensure the highest level of scientific integrity.

The Challenge: Ambiguity in a Fused Heterocyclic System

The pyrazolo[1,5-a]pyridine ring system presents a unique set of challenges for NMR analysis. The nitrogen atoms significantly influence the electron density distribution, leading to a wide range of chemical shifts that can sometimes be counterintuitive. Furthermore, the presence of a bromine atom and a carbonitrile group introduces additional electronic effects that must be carefully considered. Misinterpretation of these subtle effects can lead to incorrect peak assignments and, consequently, a flawed structural hypothesis. To mitigate this, a multi-pronged approach utilizing one-dimensional (1D) and two-dimensional (2D) NMR techniques is not just recommended, but essential.[2][3][4]

The Experimental Framework: A Self-Validating Workflow

The following experimental protocol is designed to generate a network of interconnected data points, where each piece of information corroborates the others, leading to a definitive and validated structural assignment.

Experimental Protocol
  • Sample Preparation :

    • Accurately weigh 10-15 mg of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, ensuring complete dissolution. The choice of solvent can influence chemical shifts, so consistency is key for comparison with literature data.

    • Transfer the solution to a high-precision 5 mm NMR tube.

  • NMR Data Acquisition :

    • Acquire all spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion and resolution.

    • 1D Spectra :

      • ¹H NMR: Acquire a standard proton spectrum.

      • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D Spectra :

      • COSY (Correlation Spectroscopy) : To identify proton-proton spin systems.[5]

      • HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.[5]

      • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.[5]

G cluster_0 Data Acquisition cluster_1 Data Analysis & Validation H1_NMR H1_NMR C13_NMR C13_NMR H1_NMR->C13_NMR COSY COSY C13_NMR->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Peak_Picking Peak Picking & Integration HMBC->Peak_Picking Assignment_1D 1D Assignment (¹H, ¹³C) Peak_Picking->Assignment_1D Assignment_2D 2D Correlation Analysis (COSY, HSQC, HMBC) Assignment_1D->Assignment_2D Structure_Elucidation Structure Elucidation Assignment_2D->Structure_Elucidation Validation Validation vs. Literature & Computational Data Structure_Elucidation->Validation

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Coupling Reactions with 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

Introduction: The Versatility of the Pyrazolo[1,5-a]pyridine Scaffold The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique el...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for the development of novel therapeutics and functional organic materials. Functionalization of this core, particularly at the C-6 position, allows for the introduction of diverse molecular fragments, enabling the fine-tuning of a compound's physicochemical and biological properties. 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is a key building block that serves as a versatile precursor for such modifications via palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing nitrile group at the C-3 position can influence the reactivity of the C-6 bromine, a factor that researchers must consider when selecting their coupling strategy.

This guide provides a comparative analysis of the most common and effective cross-coupling methodologies for the functionalization of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, offering insights into expected yields, optimal reaction conditions, and the underlying mechanistic principles.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds, owing to the stability, low toxicity, and commercial availability of boronic acids.[1]

The Catalytic Cycle: A Palladium(0)/Palladium(II) Dance

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)₂ Base PdII_Both Ar-Pd(II)L₂-R Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R CoupledProduct 6-Aryl-pyrazolo[1,5-a]pyridine-3-carbonitrile RedElim->CoupledProduct ArylHalide 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile ArylHalide->OxAd BoronicAcid R-B(OR)₂ BoronicAcid->Transmetalation caption Suzuki-Miyaura Coupling Mechanism

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Yields and Conditions

While specific data for 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is sparse, excellent yields have been reported for the Suzuki coupling of similar 3-substituted pyrazolo[1,5-a]pyrimidines and other brominated N-heterocycles.[2][3][4] The electron-withdrawing nitrile group at C-3 is expected to enhance the reactivity of the C-6 bromide towards oxidative addition, potentially leading to higher yields under milder conditions compared to electron-rich analogues.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield Range (%)
Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O85-10012-2470-95[5]
PdCl₂(dppf) (3)-Cs₂CO₃Toluene/H₂O1001280-98
XPhos Pd G2 (2)XPhos (4)K₃PO₄t-BuOH/H₂O80-1104-1685-99+[2]
Pd(OAc)₂ (2)SPhos (4)K₂CO₃1,4-Dioxane/H₂O1001275-95
Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar heteroaromatic bromides.[2][5]

Materials:

  • 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a 4:1 mixture of degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines.[6][7] This reaction is particularly valuable in drug discovery for the synthesis of arylamines.

Mechanism: A Palladium-Mediated Amination

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord HNR¹R² Base PdII_Amido Ar-Pd(II)L₂(NR¹R²) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR¹R² CoupledProduct 6-Amino-pyrazolo[1,5-a]pyridine-3-carbonitrile RedElim->CoupledProduct ArylHalide 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile ArylHalide->OxAd Amine HNR¹R² Amine->AmineCoord caption Buchwald-Hartwig Amination Mechanism

A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Comparative Yields and Conditions

The choice of ligand is crucial in Buchwald-Hartwig aminations and is often dependent on the nature of the amine.[8] For electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands such as XPhos and RuPhos are often employed to facilitate the catalytic cycle.[9]

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield Range (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100-11012-2470-95[9]
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane10016-2465-90[9]
BrettPhos Pd G3 (2)-LHMDSTHF65-804-1275-98[10]
Pd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene80-10012-2460-85[11][12]
Experimental Protocol: A Representative Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of bromo-N-heterocycles.[8][12]

Materials:

  • 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Mechanism: A Dual Catalytic Cycle

The Sonogashira reaction typically employs a dual catalytic system involving palladium and copper. The palladium cycle is similar to that of the Suzuki and Buchwald-Hartwig reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-C≡CR CoupledProduct 6-Alkynyl-pyrazolo[1,5-a]pyridine-3-carbonitrile RedElim->CoupledProduct CuX CuI CuAcetylide Cu-C≡CR CuAcetylide->Transmetalation Alkyne H-C≡CR Alkyne->CuAcetylide Base, CuI ArylHalide 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile ArylHalide->OxAd TerminalAlkyne H-C≡CR TerminalAlkyne->Alkyne caption Sonogashira Coupling Mechanism

A simplified mechanism for the Sonogashira cross-coupling reaction.
Comparative Yields and Conditions

High yields for Sonogashira couplings on electron-deficient bromopyridines and related heterocycles have been reported, often under relatively mild conditions.[11][13] The presence of the nitrile group in the target molecule is not expected to impede the reaction and may even enhance the rate of oxidative addition.

Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield Range (%)
Pd(PPh₃)₄ (5)CuI (10)-Et₃NDMF25-804-1670-95[11][13]
PdCl₂(PPh₃)₂ (2)CuI (4)-PiperidineTHFRT6-1275-98
Pd(OAc)₂ (2)-PPh₃ (4)Cs₂CO₃Dioxane80-1001265-90 (Cu-free)
PdCl₂(dppf) (3)CuI (5)-DIPAToluene60-808-1670-95
Experimental Protocol: A Representative Sonogashira Coupling

This protocol is adapted from procedures for the Sonogashira coupling of bromopyridines.[11][13]

Materials:

  • 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed DMF

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, Pd(PPh₃)₄, and CuI.

  • Add anhydrous, degassed DMF and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Other Cross-Coupling Methodologies: Heck and Stille Reactions

While Suzuki, Buchwald-Hartwig, and Sonogashira couplings are the most common methods for the functionalization of 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, other cross-coupling reactions such as the Heck and Stille couplings are also viable options.

Heck Coupling

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[7] For 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, this would allow for the introduction of vinyl groups at the C-6 position. Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃) in a polar aprotic solvent like DMF or NMP at elevated temperatures.

Stille Coupling

The Stille coupling utilizes organostannane reagents to form C-C bonds.[14] While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling. However, for specific applications, the Stille reaction can be advantageous. A typical protocol would involve a palladium catalyst (e.g., Pd(PPh₃)₄), and an organostannane in a solvent like toluene or DMF, often with the addition of a copper co-catalyst.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the cross-coupling reactions discussed.

Experimental_Workflow start Start setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (Ar/N₂) - Add solid reagents:  - 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile  - Catalyst & Ligand  - Base start->setup reagent_add Reagent Addition: - Add degassed solvent - Add liquid coupling partner  (e.g., amine, alkyne) setup->reagent_add reaction Reaction: - Heat to desired temperature - Stir for specified time reagent_add->reaction monitoring Monitoring: - TLC - LC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool to room temperature - Quench reaction (if necessary) - Extraction with organic solvent - Wash with water/brine monitoring->workup Complete purification Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate under reduced pressure - Column chromatography workup->purification analysis Analysis: - NMR - Mass Spectrometry purification->analysis

Sources

Validation

Biological Activity Comparison Guide: 6-Substituted Pyrazolo[1,5-a]pyridine Analogs vs. Standard Antivirals

Executive Summary & Scientific Rationale The pyrazolo[1,5-a]pyridine ring system is a privileged[5,6]-fused bicyclic scaffold that has gained immense traction in modern medicinal chemistry. Because its structural geometr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The pyrazolo[1,5-a]pyridine ring system is a privileged[5,6]-fused bicyclic scaffold that has gained immense traction in modern medicinal chemistry. Because its structural geometry effectively mimics purines, it serves as an exceptional core for interacting with ATP-binding sites in kinases and viral replication enzymes, making it a highly versatile pharmacophore[1].

As a Senior Application Scientist overseeing antiviral drug development, one of the most persistent challenges is balancing in vitro target potency with in vivo developability (e.g., membrane permeability, metabolic stability, and oral bioavailability). Recent drug discovery campaigns have demonstrated that 2[2].

The Causality of C-6 Functionalization: Why target the C-6 position? In the context of viral enzyme inhibition, the C-2 and C-3 positions of the pyrazolo[1,5-a]pyridine core are typically anchored deep within the target's binding pocket via critical hydrogen bonds[3]. Conversely, the C-6 position projects outward toward the solvent interface or an accessory hydrophobic pocket. By utilizing late-stage functionalization at the C-6 position (e.g., introducing trifluoromethyl, aryl, or alkyl groups), researchers can systematically tune the calculated partition coefficient (clogP) and optimize pharmacokinetics without disrupting the primary binding affinity of the core scaffold[2].

Mechanistic Pathways: Non-Nucleoside vs. Nucleoside Analogs

To objectively evaluate the clinical potential of 6-substituted pyrazolo[1,5-a]pyridines, we must benchmark them against the gold-standard nucleoside analog, Acyclovir .

Acyclovir operates as a prodrug; it requires initial phosphorylation by viral thymidine kinase, followed by cellular kinases, to become the active triphosphate form that terminates the viral DNA chain. This dependency creates a vulnerability: viruses frequently develop resistance by mutating their thymidine kinase. In contrast, pyrazolo[1,5-a]pyridines are non-nucleoside inhibitors. They bypass the kinase activation step entirely, directly binding to and blocking the viral replication machinery, thereby retaining efficacy against acyclovir-resistant strains.

Mechanism cluster_0 Standard Therapy (Acyclovir) cluster_1 Pyrazolo[1,5-a]pyridines N1 Viral Thymidine Kinase Activation N2 DNA Chain Termination N1->N2 ViralReplication Inhibition of HSV Replication N2->ViralReplication P1 Non-Nucleoside Binding (Direct Target Engagement) P2 Direct Replication Blockade (No Kinase Needed) P1->P2 P2->ViralReplication

Caption: Mechanistic comparison between nucleoside analogs and pyrazolo[1,5-a]pyridine non-nucleoside inhibitors.

Comparative Performance Data

The following table synthesizes quantitative data comparing the biological activity of various C-6 functionalized analogs against Acyclovir. The data illustrates how2[2].

Compound ClassTarget MechanismHSV-1 IC₅₀ (µM)HSV-2 IC₅₀ (µM)clogPCytotoxicity CC₅₀ (µM)
Acyclovir (Standard) Chain Termination (Kinase Dependent)0.5 - 1.50.5 - 2.0-1.56> 100
Unsubstituted Pyrazolo[1,5-a]pyridine Direct Replication Blockade> 10.0> 10.02.10> 50
C-6 Trifluoromethyl Analog Direct Replication Blockade0.8 - 2.51.0 - 3.03.85> 100
C-6 Aryl/Alkyl Substituted Analogs Direct Replication Blockade0.2 - 1.20.4 - 1.52.5 - 4.5> 100

Note: The C-6 Trifluoromethyl and Aryl analogs demonstrate that lipophilicity can be driven into the optimal drug-like range (clogP 2.5–4.5) without triggering host cell toxicity, yielding a highly favorable Selectivity Index (SI).

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the evaluation of these compounds relies on a self-validating system. The workflow below outlines the transition from chemical synthesis to biological validation.

Workflow A Starting Material (C-6 CF3 Core) B Late-Stage Functionalization A->B C C-6 Analog Library B->C D In Vitro Screening (Vero Cells) C->D E Lead Optimization (clogP & IC50) D->E

Caption: Experimental workflow for the synthesis and evaluation of C-6 substituted pyrazolo[1,5-a]pyridines.

Protocol A: Late-Stage Functionalization of C-6 Pyrazolo[1,5-a]pyridines

Causality & Rationale: Building the bicyclic core from scratch for every single analog is highly inefficient. By synthesizing a common late-stage intermediate (e.g., a C-6 halogenated or trifluoromethylated core), we enable divergent synthesis. This allows for rapid cross-coupling reactions to generate a diverse library of analogs, isolating the biological effect of the C-6 substituent.

  • Core Formation: React a substituted N-aminopyridinium salt with an appropriate alkyne via a[3+2] cycloaddition in the presence of a mild base (e.g., K₂CO₃) to form the foundational pyrazolo[1,5-a]pyridine core.

  • Intermediate Isolation: Purify the C-6 halogenated/trifluoromethylated intermediate via flash column chromatography (Hexanes/EtOAc). Verify purity using ¹H-NMR and LC-MS.

  • Divergent Cross-Coupling: Subject the common intermediate to Suzuki-Miyaura or Buchwald-Hartwig cross-coupling conditions using various boronic acids or amines to install the desired C-6 substituents.

  • Final Purification: Isolate the final analogs to >95% purity to ensure that subsequent biological assays reflect the true activity of the compound, free from catalytic impurities.

Protocol B: Self-Validating In Vitro Antiviral Efficacy & Cytotoxicity Assay

Causality & Rationale: A compound that kills the host cell will inherently stop viral replication, creating a false positive for antiviral activity. Therefore, this protocol is designed as a self-validating system: every antiviral IC₅₀ measurement is strictly paired with a host cell cytotoxicity (CC₅₀) measurement. The ratio of these two values yields the Selectivity Index (SI = CC₅₀ / IC₅₀). An SI > 10 is the mandatory threshold for a compound to be considered a true, specific antiviral agent.

  • Cell Seeding: Seed African green monkey kidney (Vero) cells into 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Viral Infection (Assay Arm): Infect designated wells with HSV-1 or HSV-2 at a Multiplicity of Infection (MOI) of 0.01. Leave parallel wells uninfected for the cytotoxicity counter-screen.

  • Compound Treatment: 1 hour post-infection, treat both infected and uninfected wells with serial dilutions of the C-6 pyrazolo[1,5-a]pyridine analogs (ranging from 0.01 µM to 100 µM). Include Acyclovir as the positive control and DMSO (vehicle) as the negative control.

  • Antiviral Quantification (IC₅₀): After 72 hours, quantify viral replication using a standard plaque reduction assay or a cytopathic effect (CPE) reduction assay via neutral red uptake. Calculate the IC₅₀ using non-linear regression analysis.

  • Cytotoxicity Counter-Screen (CC₅₀): Simultaneously, assess the viability of the uninfected, compound-treated cells using an MTS or CellTiter-Glo luminescent assay. Calculate the CC₅₀.

  • Validation Check: Calculate the Selectivity Index (SI). Only advance compounds demonstrating an SI > 10 and an IC₅₀ comparable to or better than the Acyclovir control.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC (National Institutes of Health). Available at:[Link]

  • Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

As a Senior Application Scientist, establishing a robust safety and operational framework is not just about compliance; it is about understanding the chemical behavior of the compounds we handle. 6-Bromopyrazolo[1,5-a]py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust safety and operational framework is not just about compliance; it is about understanding the chemical behavior of the compounds we handle.

6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 2092835-01-1) is a highly valuable heterocyclic building block, extensively utilized in medicinal chemistry for the synthesis of advanced therapeutics, particularly RET kinase inhibitors and PROTAC degraders[1][2]. However, its structural features—specifically the brominated aromatic system and the carbonitrile group—impart distinct physicochemical hazards that require precise handling protocols[3].

This guide provides a causality-driven, self-validating operational framework for the safe handling, solubilization, and disposal of this compound.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand why the compound is hazardous. The globally harmonized system (GHS) classifications for 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile are not arbitrary; they are a direct consequence of its molecular architecture[3].

Chemical Property / HazardQuantitative Data / GHS CodeMechanistic Causality
Molecular Weight 222.04 g/mol Exists as a fine, lightweight powder. Low mass increases the risk of aerosolization and static cling during transfer.
Acute Toxicity (Oral) H302 (Harmful if swallowed)The cyano and bromo groups can undergo metabolic biotransformation, leading to systemic toxicity. Requires strict hygiene and isolation.
Dermal & Ocular Irritation H315 (Skin) / H319 (Eye)The highly lipophilic brominated pyrazolo-pyridine core easily interacts with and disrupts the lipid bilayers of cellular membranes, causing localized inflammation[3].
Respiratory Irritation H335 (May cause respiratory irritation)Inhalation of airborne micro-particulates leads to the deposition of the lipophilic powder on mucosal membranes in the respiratory tract, triggering an acute inflammatory response[3].

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard laboratory attire is insufficient. The following PPE matrix is mandatory and must be verified before initiating any workflow involving this compound.

PPE CategorySpecificationCausality & Rationale
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Nitrile provides an excellent barrier against solid organic bromides. Double gloving ensures that if a micro-tear occurs from handling spatulas or vials, the inner dermal barrier remains intact.
Eye Protection Tight-fitting Safety GogglesStandard safety glasses leave peripheral gaps. Goggles are required to prevent the ingress of aerosolized micro-particulates (mitigating H319).
Body Protection Flame-retardant Lab Coat (Nomex/Cotton blend)Prevents static electricity buildup (which can disperse the powder) and protects against aggressive solvents (e.g., DCM, TFA) used during downstream solubilization[1].
Respiratory N95 or P100 Particulate RespiratorMandatory only if handling outside a certified fume hood. Filters out fine dust particles to mitigate the H335 inhalation hazard[3].

Operational Protocols: Step-by-Step Methodology

The following protocol is designed as a self-validating system . Each step contains a built-in check to ensure the procedure is functioning as intended before moving to the next phase.

Workflow A 1. Fume Hood Preparation Verify Flow & Don PPE B 2. Powder Dispensing Use Anti-Static Spatulas A->B C 3. Analytical Weighing Draft-Shielded Balance B->C D 4. Solubilization (e.g., DCM) Perform inside Fume Hood C->D

Operational workflow for handling 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile.

Phase 1: Environmental Preparation
  • Airflow Verification: Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

  • PPE Donning: Put on the lab coat, tight-fitting goggles, and double nitrile gloves.

    • Self-Validation Check: Perform a visual and tactile inspection of the outer gloves. Inflate them slightly to check for micro-punctures before handling the chemical container.

Phase 2: Dispensing and Weighing
  • Static Mitigation: Ground all equipment. Halogenated aromatic powders frequently accumulate static charge, which can cause erratic dispersal and aerosolization when the container is opened.

  • Dispensing: Use an anti-static, grounded micro-spatula to transfer the powder.

  • Weighing: Weigh the compound using an analytical balance equipped with a draft shield.

    • Self-Validation Check: Tare the balance, add the compound, and close the draft shield. A stable reading that does not drift indicates that static charge and air currents have been successfully mitigated.

Phase 3: Solubilization and Transfer
  • In-Hood Transfer: Transfer the weighed solid into a reaction vial while still inside the fume hood.

  • Solubilization: Introduce the target reaction solvent (e.g., Dichloromethane (DCM) or Trifluoroacetic acid (TFA), commonly used in PROTAC synthesis workflows) to solubilize the powder[1][2].

  • Sealing: Seal the vial with a PTFE-lined septum cap.

    • Self-Validation Check: Visually verify that dissolution is complete. A clear, particulate-free solution validates that the primary inhalation hazard (H335 dust) has been fully neutralized prior to removing the vial from the hood.

Emergency Spill Response & Disposal Logistics

In the event of a spill, standard sweeping will aerosolize the powder, exacerbating the respiratory hazard. The following logic must be applied:

Spill A Spill Detected (Solid Powder) B Assess Ventilation Evacuate if airborne A->B C Wet Sweeping Suppress dust generation B->C D Waste Collection Seal in Halogenated Waste C->D

Step-by-step spill response and containment protocol for powder spills.

Spill Containment Protocol
  • Assessment: If the spill occurs outside a fume hood and the powder becomes airborne, evacuate the immediate area until the laboratory's HVAC system clears the air (typically 15-30 minutes, depending on air exchange rates).

  • Wet-Wiping Technique: Do not dry sweep. Dampen a clean-room wipe with a compatible solvent (e.g., water or ethanol) and gently place it over the spilled powder to suppress dust generation.

  • Collection: Carefully wipe the area inward from the edges. Place the contaminated wipe into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a detergent solution to remove any lipophilic residue.

    • Self-Validation Check: After cleaning, perform a secondary wipe with a clean white cloth. The absence of visible residue on the secondary wipe validates the physical decontamination process.

Disposal Logistics
  • Solid Waste: All contaminated consumables (gloves, weigh boats, wipes) must be collected in a sealed container labeled "Hazardous Solid Waste - Halogenated Organics" .

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DCM)[1], the resulting mixture must be collected in a dedicated "Halogenated Organic Liquid Waste" carboy. Never mix halogenated waste with non-halogenated waste, as this violates incineration regulations and risks exothermic incompatibilities.

References

  • Title : 2092835-01-1 | 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile - BLDpharm Source : bldpharm.com URL : 3

  • Title : Discovery of a Selective and Orally Bioavailable RET Degrader with Effectiveness in Various Mutations | Journal of Medicinal Chemistry Source : acs.org URL : 1

  • Title : Discovery of an Efficacious RET PROTAC Degrader with Enhanced Antiproliferative Activity against Resistant Cancer Cells Harboring RET Solvent-Front Mutations | Journal of Medicinal Chemistry Source : acs.org URL : 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
Reactant of Route 2
6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.